Product packaging for Sapanisertib(Cat. No.:CAS No. 1224844-38-5)

Sapanisertib

Cat. No.: B612132
CAS No.: 1224844-38-5
M. Wt: 309.33 g/mol
InChI Key: GYLDXIAOMVERTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sapanisertib is a 1,3-benzoxazole substituted by amino and 4-amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl groups at positions 2 and 5, respectively. It is a ATP-competitive inhibitor of mTORC1 and mTORC2 that exhibits antineoplastic activity. It has a role as a mTOR inhibitor, an antineoplastic agent, an apoptosis inducer and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of 1,3-benzoxazoles, a primary amino compound, an aromatic amine and a pyrazolopyrimidine.
This compound has been used in trials studying the treatment of HCC, Solid Tumor, Gliosarcoma, Liver Cancer, and Glioblastoma, among others.
This compound is an orally bioavailable inhibitor of raptor-mTOR (TOR complex 1 or TORC1) and rictor-mTOR (TOR complex 2 or TORC2) with potential antineoplastic activity. This compound binds to and inhibits both TORC1 and TORC2 complexes of mTOR, which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 25 investigational indications.
an mTOR inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N7O B612132 Sapanisertib CAS No. 1224844-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLDXIAOMVERTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401022538
Record name Sapanisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224844-38-5
Record name 3-(2-Amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224844-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sapanisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224844385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapanisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sapanisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAPANISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGH0DF1U03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sapanisertib: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sapanisertib (also known as TAK-228, MLN0128, or INK128) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit mTOR complex 1 (mTORC1), this compound is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2.[1][3] This dual inhibition leads to a more comprehensive blockade of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[4][5] Preclinical and clinical studies have demonstrated that this compound's unique mechanism of action results in significant antitumor activity across a range of solid tumors and hematological malignancies, both as a single agent and in combination with other therapies.[6][7][8] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

The central mechanism of this compound's anticancer activity lies in its ability to competitively bind to the ATP-binding site in the catalytic domain of mTOR, thereby inhibiting the kinase activity of both mTORC1 and mTORC2.[3][9]

  • mTORC1 Inhibition: mTORC1, which includes the regulatory protein Raptor, is a key regulator of protein synthesis and cell growth. Its downstream effectors include p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] By inhibiting mTORC1, this compound prevents the phosphorylation of S6K1 and 4E-BP1. This leads to a global reduction in protein translation, particularly of mRNAs essential for cell cycle progression and proliferation, ultimately inducing cell cycle arrest, primarily at the G1 phase.

  • mTORC2 Inhibition: mTORC2, containing the protein Rictor, is a crucial activator of AKT, phosphorylating it at the serine 473 residue, which is required for its full activation.[3] First-generation mTOR inhibitors do not inhibit mTORC2, leading to a feedback activation of AKT, which can promote cell survival and confer resistance. This compound overcomes this limitation by directly inhibiting mTORC2, thereby preventing AKT phosphorylation at Ser473 and suppressing its pro-survival signaling.[3]

This dual inhibition of mTORC1 and mTORC2 results in a more profound and sustained suppression of the PI3K/AKT/mTOR pathway compared to rapalogs.

Signaling Pathways and Cellular Effects

The dual inhibition of mTORC1 and mTORC2 by this compound triggers a cascade of downstream cellular events that contribute to its antitumor efficacy.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling node that integrates extracellular and intracellular signals to control cell fate. This compound acts at a critical juncture of this pathway.

PI3K_AKT_mTOR_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT TSC1/2 TSC1/2 AKT->TSC1/2 Apoptosis Apoptosis AKT->Apoptosis inhibits Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy inhibits mTORC2 mTORC2 S6K1 S6K1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein Synthesis Cell Growth\n& Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth\n& Proliferation This compound This compound This compound->mTORC2

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Cellular Consequences of this compound Treatment

The inhibition of mTORC1 and mTORC2 by this compound leads to several key cellular outcomes:

  • Inhibition of Cell Proliferation and Cell Cycle Arrest: By blocking protein synthesis through the S6K1 and 4E-BP1 axes, this compound effectively halts cell growth and proliferation. This is often manifested as an arrest in the G1 phase of the cell cycle.

  • Induction of Apoptosis: The suppression of AKT activity by this compound leads to the de-repression of pro-apoptotic proteins, ultimately triggering programmed cell death. This compound has been shown to induce apoptosis in various cancer cell lines.[9][10]

  • Modulation of Autophagy: mTORC1 is a key negative regulator of autophagy. Inhibition of mTORC1 by this compound can therefore induce autophagy, a cellular self-degradation process that can have both pro-survival and pro-death roles depending on the cellular context.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data on the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 / KiReference
mTORCell-free kinase assayIC50: 1 nM[9][11]
mTORCell-free kinase assayKi: 1.4 nM[12]
PI3KαCell-free kinase assayIC50: 219 nM[9]
PI3KβCell-free kinase assayIC50: 5,293 nM[9]
PI3KγCell-free kinase assayIC50: 221 nM[9]
PI3KδCell-free kinase assayIC50: 230 nM[9]
PC3 (Prostate Cancer)Proliferation assayEC50: 0.1 µM[11]

Table 2: Preclinical In Vivo Efficacy of this compound

Cancer ModelTreatmentOutcomeReference
ZR-75-1 Breast Cancer Xenograft0.3 mg/kg/dayTumor growth inhibition[9][11]
PtenL/L mice (Prostatic Intraepithelial Neoplasia)Not specified50% decrease in PIN lesions[9][10]
Pancreatic Neuroendocrine Tumor (PNET) PDXNot specifiedTumor shrinkage in everolimus-resistant tumors[3]

Table 3: Clinical Efficacy of this compound in Combination Therapies

Clinical Trial (NCT)Cancer TypeCombination TherapyKey Efficacy ResultsReference
NCT03017833Advanced Solid TumorsThis compound + MetforminDisease Control Rate (DCR): 63% (15 SD, 4 PR)[1][2]
Phase 1 StudyAdvanced Solid TumorsThis compound + Ziv-afliberceptDCR: 78% (37 SD, 2 PR)[4]
NCT03430882Advanced Solid MalignanciesThis compound + Carboplatin + PaclitaxelDCR: 76.4% (including 2 PR)[7]
Phase 2 StudyAdvanced Endometrial CancerThis compound + PaclitaxelMedian PFS: 5.6 months (vs. 3.7 months with paclitaxel alone)[8]
NCT01058707Advanced Solid TumorsThis compound Monotherapy1 CR, 9 PRs[6][13]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, AKT, S6K1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Western_Blot_Workflow Cell Culture\n& Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture\n& Treatment->Cell Lysis Protein\nQuantification Protein Quantification Cell Lysis->Protein\nQuantification SDS-PAGE SDS-PAGE Protein\nQuantification->SDS-PAGE Protein Transfer\n(to Membrane) Protein Transfer (to Membrane) SDS-PAGE->Protein Transfer\n(to Membrane) Blocking Blocking Protein Transfer\n(to Membrane)->Blocking Primary Antibody\nIncubation Primary Antibody Incubation Blocking->Primary Antibody\nIncubation Secondary Antibody\nIncubation Secondary Antibody Incubation Primary Antibody\nIncubation->Secondary Antibody\nIncubation Detection\n(ECL) Detection (ECL) Secondary Antibody\nIncubation->Detection\n(ECL) Data Analysis\n(Densitometry) Data Analysis (Densitometry) Detection\n(ECL)->Data Analysis\n(Densitometry)

Figure 2: General experimental workflow for Western Blot analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cellular DNA with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Logical Relationship of this compound's Dual Inhibition

The following diagram illustrates the logical advantage of this compound's dual inhibitory mechanism over rapalogs.

Sapanisertib_Advantage cluster_rapalogs Rapalogs (e.g., Everolimus) cluster_this compound This compound Rapalogs Rapalogs mTORC1_R mTORC1 S6K1_R S6K1 mTORC1_R->S6K1_R 4E-BP1_R 4E-BP1 mTORC1_R->4E-BP1_R mTORC2_R mTORC2 mTORC1_R->mTORC2_R feedback activation Protein Synthesis_R Protein Synthesis S6K1_R->Protein Synthesis_R 4E-BP1_R->Protein Synthesis_R inhibition leads to AKT_R AKT mTORC2_R->AKT_R Cell Survival_R Cell Survival AKT_R->Cell Survival_R This compound This compound mTORC2_S mTORC2 This compound->mTORC2_S mTORC1_S mTORC1 S6K1_S S6K1 mTORC1_S->S6K1_S 4E-BP1_S 4E-BP1 mTORC1_S->4E-BP1_S Protein Synthesis_S Protein Synthesis S6K1_S->Protein Synthesis_S 4E-BP1_S->Protein Synthesis_S inhibition leads to AKT_S AKT mTORC2_S->AKT_S Cell Survival_S Cell Survival AKT_S->Cell Survival_S

Figure 3: Logical comparison of mTORC1-specific vs. dual mTORC1/2 inhibition.

Conclusion

This compound represents a significant advancement in the therapeutic targeting of the PI3K/AKT/mTOR pathway. Its dual inhibitory action on both mTORC1 and mTORC2 provides a more complete and durable blockade of this critical signaling cascade, overcoming a key resistance mechanism associated with first-generation mTOR inhibitors. The comprehensive inhibition of downstream effectors leads to potent antitumor effects, including the suppression of cell proliferation, induction of apoptosis, and modulation of autophagy. The quantitative data from preclinical and clinical studies underscore its potential as a valuable therapeutic agent, both as a monotherapy and in combination with other anticancer drugs. Further research to identify predictive biomarkers and optimal combination strategies will be crucial in maximizing the clinical benefit of this compound for patients with a wide range of cancers.

References

Sapanisertib: A Technical Guide to Dual mTORC1/mTORC2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sapanisertib (also known as TAK-228, MLN0128, and INK128) is a potent and selective, orally bioavailable, ATP-competitive dual inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1][2][3][4] By targeting both complexes, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3][5][6] This dual inhibition strategy aims to overcome the feedback activation of AKT, a key survival pathway, which is a known limitation of mTORC1-selective inhibitors.[6][7] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound across a range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.[8][9][10][11] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed methodologies for relevant assays.

Introduction: The mTOR Signaling Pathway and the Rationale for Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention.[3] mTOR is a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[5][12]

  • mTORC1 is composed of mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian LST8 homolog (mLST8). It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy primarily through the phosphorylation of its downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]

  • mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, and stress-activated protein kinase-interacting protein 1 (mSIN1). A key function of mTORC2 is the phosphorylation and activation of AKT at serine 473, which is crucial for its full activity in promoting cell survival and proliferation.[6]

First-generation mTOR inhibitors, the rapalogs, are allosteric inhibitors that primarily target mTORC1.[6] A significant limitation of these agents is the relief of a negative feedback loop, where the inhibition of S6K1 by mTORC1 blockade leads to the upregulation of PI3K signaling and subsequent activation of AKT via mTORC2, thereby attenuating the anti-tumor effect.[7][13]

This compound, as a dual mTORC1/mTORC2 inhibitor, was developed to overcome this limitation. By directly inhibiting the ATP-binding site of the mTOR kinase, this compound blocks the activity of both complexes.[5] This leads to the simultaneous inhibition of mTORC1-mediated protein synthesis and mTORC2-driven AKT activation, resulting in a more complete shutdown of the mTOR pathway.[8]

This compound: Core Information

PropertyDetailsReference
Chemical Name 3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[2]
Synonyms TAK-228, MLN0128, INK128[1][2]
Chemical Formula C15H15N7O[2]
Molecular Weight 309.33 g/mol [2]
Mechanism of Action ATP-competitive inhibitor of mTOR kinase, leading to dual inhibition of mTORC1 and mTORC2.[1][14]
IC50 (mTOR kinase) 1 nM[1][15]

Signaling Pathways and Experimental Workflows

The PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-Thr308 TSC TSC1/2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates S6K1->RTK Negative Feedback Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT p-Ser473 (full activation) This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Cell_Lines Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT/MTS) Cell_Lines->Viability_Assay Western_Blot Western Blot Analysis (p-AKT, p-S6, p-4EBP1) Cell_Lines->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 PD_Markers Assess Pharmacodynamic Markers Western_Blot->PD_Markers Xenograft_Model Xenograft Mouse Model Treatment This compound Treatment (vs. Vehicle) Xenograft_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Toxicity_Assessment Assess Toxicity Treatment->Toxicity_Assessment Efficacy_Evaluation Evaluate In Vivo Efficacy Tumor_Growth->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation

Caption: A typical preclinical evaluation workflow for this compound.

Quantitative Data from Preclinical and Clinical Studies

In Vitro Anti-proliferative Activity
Cell LineCancer TypeIC50 (nM)Reference
Various NPC cells Nasopharyngeal CarcinomaNanomolar concentrations[8]
Various Bladder Cancer Cells Bladder CancerPotent inhibition[10]
Various ALL lines Acute Lymphoblastic Leukemia62.5 - 200 nM (for p-4EBP1 inhibition)[11]
Clinical Efficacy of this compound Monotherapy
Clinical TrialCancer TypeDosing ScheduleObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Reference
NCT01058707 (Phase 1) Advanced Solid Tumors (Expansion in RCC, Endometrial, Bladder)5 mg QD or 30/40 mg QW1 CR, 9 PRs (in RCC, carcinoid, endometrial)Not ReportedNot Reported[9]
NCT03097328 (Phase 2) Refractory Metastatic Renal Cell Carcinoma (mRCC)30 mg QW5.3%Not Reported2.5 months[16][17]
EA2161 (Phase 2) Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNET)3 mg QD0%Not Reported5.19 months[5]
NCI-9775 (Phase 2) Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL)3 mg QD (21/28 days)0%12.5% (Stable Disease)Not Reported[11][18]
Clinical Efficacy of this compound in Combination Therapies
Clinical TrialCombination AgentCancer TypeDosing Schedule (this compound)Objective Response Rate (ORR)Disease Control Rate (DCR)Reference
NCT03017833 (Phase 1) MetforminAdvanced Solid Tumors with mTOR/AKT/PI3K alterations3 or 4 mg QD17% (PR)63%[6][14][19]
NCT02159989 (Phase 1) Ziv-afliberceptAdvanced Solid Tumors4 mg (3 days on/4 days off)4% (PR)78%[3][19]

Experimental Protocols

The following are generalized protocols for key experiments cited in this compound literature. These should be optimized for specific cell lines, animal models, and experimental conditions.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the inhibition of mTORC1 and mTORC2 signaling by measuring the phosphorylation status of downstream targets (e.g., p-S6, p-4EBP1, p-AKT Ser473).

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-4EBP1, anti-4EBP1, anti-p-AKT Ser473, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.

Cell Viability Assay (MTT/MTS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (MTT only): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12][20]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control orally according to the desired dosing schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Monitoring: Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Compare tumor growth curves between the treatment and control groups to assess efficacy.

Conclusion

This compound represents a significant advancement in the targeting of the mTOR pathway by effectively inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more profound and sustained blockade of mTOR signaling, addressing a key mechanism of resistance to first-generation mTOR inhibitors. The preclinical and clinical data summarized in this guide highlight its potential as a therapeutic agent in various oncology settings. The provided experimental frameworks offer a foundation for researchers to further investigate the activity and mechanisms of this compound. Continued research, particularly in biomarker-driven patient selection and rational combination strategies, will be crucial to fully realize the clinical potential of this next-generation mTOR inhibitor.

References

An In-Depth Technical Guide to the Discovery and Chemical Structure of Sapanisertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally bioavailable, second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It uniquely targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), offering a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin.[1][2] This guide provides a detailed overview of the discovery, chemical structure, and preclinical and clinical development of this compound, with a focus on its mechanism of action, quantitative bioactivity, and the experimental methodologies employed in its characterization.

Discovery and Medicinal Chemistry

The development of this compound emerged from the need to overcome the limitations of first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 and can lead to feedback activation of Akt signaling via mTORC2. The pyrazolopyrimidine scaffold was identified as a promising starting point for the development of ATP-competitive mTOR inhibitors.

The discovery of this compound likely involved a systematic structure-activity relationship (SAR) study of pyrazolopyrimidine derivatives aimed at optimizing potency, selectivity, and pharmacokinetic properties.[4][5] Key insights from the SAR of this chemical class include the importance of specific substitutions on the pyrazolopyrimidine core for potent and selective mTOR inhibition. While the detailed lead optimization cascade for this compound is proprietary, the final structure reflects a careful balance of features to achieve dual mTORC1/mTORC2 inhibition with favorable drug-like properties.

Chemical Structure and Synthesis

This compound is chemically named 3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1] Its chemical formula is C₁₅H₁₅N₇O, with a molecular weight of 309.33 g/mol .[6]

Chemical Structure:

A plausible synthetic route for this compound, based on the synthesis of related pyrazolo[3,4-d]pyrimidines, is outlined below. The synthesis would likely begin with the construction of the core pyrazolopyrimidine ring system, followed by the introduction of the benzoxazolyl and isopropylamine moieties.[7][8][9]

Proposed Synthetic Pathway:

A potential synthetic approach could involve the cyclization of a substituted pyrazole precursor to form the pyrazolo[3,4-d]pyrimidine core. For instance, a key intermediate such as a 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile could be reacted with formamide or a similar reagent to construct the pyrimidine ring.[9] Subsequent halogenation of the 4-position of the pyrazolopyrimidine core would provide a handle for nucleophilic substitution. The 2-amino-5-benzoxazolyl group could then be introduced via a coupling reaction, for example, a Suzuki or Stille coupling with a corresponding boronic acid or stannane derivative of 2-aminobenzoxazole. Finally, the introduction of the 4-amino group could be achieved through amination of the 4-halo-pyrazolopyrimidine intermediate.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2.[2][3] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, survival, and metabolism.

dot

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt Actin Actin Cytoskeleton mTORC2->Actin This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The mTOR signaling pathway and the dual inhibitory action of this compound.

By inhibiting mTORC1, this compound suppresses the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the inhibition of protein synthesis and cell growth.[2] Inhibition of mTORC2 by this compound prevents the phosphorylation and activation of Akt at serine 473, thereby blocking a critical survival signal and preventing the feedback activation of Akt that is observed with rapalogs.[2]

Quantitative Data

Table 1: In Vitro Bioactivity of this compound
TargetAssay TypeIC₅₀ / KᵢReference(s)
mTORCell-free kinase assay1 nM (IC₅₀)[3][10]
mTORCell-free kinase assay1.4 nM (Kᵢ)---
PI3KαCell-free kinase assay219 nM (IC₅₀)[10]
PI3KβCell-free kinase assay5,293 nM (IC₅₀)[10]
PI3KγCell-free kinase assay221 nM (IC₅₀)[10]
PI3KδCell-free kinase assay230 nM (IC₅₀)[10]
Various Cancer Cell LinesIn vitro proliferationMedian 19 nM (IC₅₀)[11][12]
Table 2: Preclinical In Vivo Efficacy of this compound
Cancer ModelDosingOutcomeReference(s)
ZR-75-1 breast cancer xenograft0.3 mg/kg/day, oralTumor growth inhibition[10]
Colorectal cancer cells-Inhibition of mTORC1 and mTORC2 activation[2]
U2OS osteosarcoma xenograftOral administrationPotent inhibition of tumor growth[13]
Table 3: Clinical Pharmacokinetics of this compound (Milled Formulation)
Parameter3 mg Once Daily (Day 1)3 mg Once Daily (Day 8)Reference(s)
Cₘₐₓ (ng/mL)26.134.4
Tₘₐₓ (hours)1.71.5

Experimental Protocols

mTOR Kinase Assay (General Protocol)

A common method to determine the in vitro potency of an mTOR inhibitor is a biochemical kinase assay.

dot

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant mTOR kinase - Substrate (e.g., 4E-BP1) - ATP - this compound (various conc.) Start->Reagents Incubation Incubate kinase, substrate, and this compound Reagents->Incubation Reaction Initiate reaction with ATP Incubation->Reaction Stop Stop reaction Reaction->Stop Detection Detect substrate phosphorylation (e.g., ELISA, Western Blot) Stop->Detection Analysis Analyze data and calculate IC₅₀ Detection->Analysis

Caption: General workflow for an in vitro mTOR kinase assay.

Methodology:

  • Reagent Preparation: Recombinant active mTOR kinase, a substrate protein (e.g., recombinant 4E-BP1), and ATP are prepared in a suitable kinase buffer. This compound is serially diluted to a range of concentrations.

  • Reaction Setup: The mTOR enzyme, substrate, and varying concentrations of this compound are pre-incubated in the wells of a microplate.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature and is then stopped by the addition of a quenching agent (e.g., EDTA).

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or by separating the reaction products by SDS-PAGE followed by Western blotting with a phospho-specific antibody.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation Assay (General Protocol)

To assess the anti-proliferative effects of this compound on cancer cells, a cell viability or proliferation assay is typically performed.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Cell viability is measured using a variety of commercially available reagents, such as those based on the reduction of a tetrazolium salt (e.g., MTT, MTS) or by measuring ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control cells to determine the percentage of cell growth inhibition. The IC₅₀ value is calculated from the resulting dose-response curve.

Western Blotting for mTOR Pathway Inhibition (General Protocol)

Western blotting is a key technique to confirm the mechanism of action of this compound by assessing the phosphorylation status of mTOR pathway proteins in treated cells.

Methodology:

  • Cell Lysis: Cancer cells are treated with this compound or a vehicle control for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between the this compound-treated and control samples to demonstrate inhibition of the mTOR pathway.

Clinical Development

This compound has undergone extensive clinical evaluation in various solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.[14][15][16][17][18][19] Phase I studies have established the safety, tolerability, and recommended phase II dose of this compound.[14][16] Subsequent phase II trials have explored its efficacy in specific cancer types, including renal cell carcinoma, endometrial cancer, and bladder cancer.[14][15][18]

dot

Sapanisertib_Development_Timeline Discovery Discovery & Lead Optimization (Pyrazolopyrimidines) Preclinical Preclinical Development (In vitro & In vivo models) Discovery->Preclinical PhaseI Phase I Clinical Trials (Safety, PK, MTD) Preclinical->PhaseI PhaseII Phase II Clinical Trials (Efficacy in specific cancers) PhaseI->PhaseII Ongoing Ongoing & Future Studies (Combination therapies) PhaseII->Ongoing

References

Sapanisertib: A Technical Guide to Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sapanisertib, also known as TAK-228, MLN0128, or INK-128, is an investigational, orally administered small molecule that acts as a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which primarily target mTOR complex 1 (mTORC1), this compound is a next-generation, dual inhibitor that targets both mTORC1 and mTORC2.[3][4] This dual inhibition is critical for overcoming the feedback activation of AKT signaling often seen with mTORC1-only inhibitors, potentially leading to more profound and durable anti-tumor activity.[4][5] The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a key therapeutic target.[3][4]

This technical guide provides an in-depth overview of the methodologies and data supporting this compound's target engagement and validation, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Dual mTORC1/2 Inhibition

The mTOR protein kinase is a central regulator of cell growth, proliferation, survival, and metabolism.[4][6] It functions within two distinct multiprotein complexes:

  • mTORC1: Composed of mTOR, RAPTOR, and mLST8, this complex is sensitive to nutrient and growth factor signals.[6] It promotes cell growth by phosphorylating key downstream effectors like p70S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4EBP1), which in turn regulate protein synthesis and ribosome biogenesis.[4]

  • mTORC2: This complex, containing mTOR, RICTOR, mSIN1, and mLST8, is generally insensitive to rapamycin.[6] It plays a crucial role in cell survival and cytoskeletal organization, primarily by phosphorylating and activating AKT at the serine 473 (Ser473) position.[4]

This compound binds directly to the ATP-binding site within the mTOR kinase domain, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[4] This dual action effectively shuts down the entire mTOR signaling network.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC2 mTORC2 (mTOR, RICTOR, mLST8) Growth Factors->mTORC2 PI3K PI3K AKT AKT mTORC1 mTORC1 (mTOR, RAPTOR, mLST8) AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 AKT_pS473 AKT (pS473) mTORC2->AKT_pS473 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Survival Cell Survival AKT_pS473->Cell Survival This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound's mechanism of action in the PI3K/AKT/mTOR pathway.

Quantitative Validation of Target Inhibition

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays.

ParameterValueAssay TypeTarget(s)Reference
IC₅₀ 1 nMCell-free Kinase AssaymTOR Kinase[1][7]
Ki 1.4 nMKinase AssaymTOR[8]
IC₅₀ 219 nMHTRF AssayPI3Kα[8]
IC₅₀ 221 nMHTRF AssayPI3Kγ[8]
IC₅₀ 230 nMHTRF AssayPI3Kδ[8]
IC₅₀ 5,293 nMHTRF AssayPI3Kβ[8]
EC₅₀ 0.1 µMCell Proliferation Assay (PC3 cells)Cellular mTOR activity[1]
IC₅₀ 0.174 µMCell Proliferation Assay (A549 cells)Cellular mTOR activity[9]

Note: The data demonstrates this compound's high potency against mTOR, with over 200-fold selectivity against Class I PI3K isoforms.[1][8]

Experimental Protocols for Target Validation

Verifying that a drug engages its intended target within a complex biological system is paramount. The following sections detail the key experimental methodologies used to validate this compound's engagement with mTOR.

In Vitro mTOR Kinase Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified mTOR protein.

Methodology: The kinase activity of mTOR can be quantified using various platforms, such as the LanthaScreen™ Kinase Assay or HTRF® assay.[8] The general principle involves incubating purified mTOR enzyme with a substrate (e.g., a peptide derived from a known mTOR target) and ATP. This compound is added at varying concentrations to measure its inhibitory effect. The amount of phosphorylated substrate is then detected, often via fluorescence or luminescence, to calculate the IC₅₀ value.

Detailed Protocol (Generic):

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.

  • Reaction Setup: In a microplate, combine the purified mTOR enzyme, a fluorescently labeled substrate peptide, and the diluted this compound or vehicle control (DMSO).

  • Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination & Detection: Stop the reaction by adding a solution containing EDTA. Add a detection reagent containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: After a final incubation period, read the plate on a fluorescence reader. The ratio of emission signals is used to determine the extent of substrate phosphorylation.

  • Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, This compound Dilutions) B Combine Enzyme, Substrate & this compound in Plate A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 60 min at RT) C->D E Stop Reaction & Add Detection Reagent D->E F Read Fluorescence /Luminescence E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro mTOR kinase inhibition assay.
Western Blotting for Phospho-protein Analysis

Western blotting is a cornerstone technique used to confirm target engagement within cells by measuring changes in the phosphorylation state of downstream mTOR substrates. Inhibition of mTOR by this compound leads to a quantifiable decrease in the phosphorylation of proteins like S6K1, 4EBP1 (mTORC1 substrates), and AKT at Ser473 (an mTORC2 substrate).[10]

Methodology: Cancer cells are treated with this compound, after which total protein is extracted. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to both the total and phosphorylated forms of target proteins (e.g., anti-p-S6K and anti-S6K). A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection. The signal intensity of the phosphorylated protein is normalized to that of the total protein to determine the extent of inhibition.[11]

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., PC3, A549) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).[7][9]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[11]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel. For large proteins like mTOR (~289 kDa), a low percentage gel (e.g., 6%) and optimized transfer conditions are recommended.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for p-mTOR, mTOR, p-AKT (Ser473), AKT, p-4EBP1, 4EBP1, and a loading control like GAPDH.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[11]

  • Analysis: Quantify band intensities using densitometry software.

Western_Blot_Workflow A Cell Treatment with this compound B Protein Extraction (Lysis) A->B C Protein Quantification B->C D SDS-PAGE (Size Separation) C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody (e.g., anti-p-S6K) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Analysis & Quantification I->J

Caption: Workflow for Western blot analysis of mTOR pathway inhibition.
Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for confirming direct drug-target binding in a native cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand (the drug).

Methodology: Cells are treated with this compound or a vehicle control and then heated across a range of temperatures. At higher temperatures, unbound proteins unfold and aggregate. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction. The amount of soluble target protein (mTOR) remaining at each temperature is quantified, typically by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[13][14]

Detailed Protocol:

  • Cell Treatment: Treat intact cells in suspension or lysate with this compound or vehicle control and incubate (e.g., at 37°C) to allow for drug binding.[13]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[13]

  • Cell Lysis: Cool the samples to room temperature and lyse the cells, for example, by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-induced protein aggregates.[13]

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the amount of soluble mTOR protein remaining using Western blotting, ELISA, or a bead-based immunoassay like AlphaScreen®.[13][15]

  • Data Analysis: Plot the percentage of soluble mTOR protein against the temperature for both the this compound-treated and vehicle-treated samples. The resulting "melting curves" will show a rightward shift for the drug-treated sample if this compound binds to and stabilizes mTOR.[14]

CETSA_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Treat Cells with This compound or Vehicle B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble vs. Aggregated Protein) C->D E Quantify Soluble mTOR (e.g., Western Blot) D->E F Plot Melting Curves & Analyze Shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

In Vivo and Clinical Validation

Evidence of target engagement is extended to preclinical and clinical settings to ensure therapeutic relevance.

In Vivo Studies: In animal models, such as xenografts of human tumors, this compound has demonstrated significant tumor growth inhibition at well-tolerated doses.[1][7] Pharmacodynamic (PD) studies in these models confirm target engagement by showing reduced levels of p-S6 and p-AKT in tumor tissues following drug administration.

ModelThis compound DoseOutcomeReference
ZR-75-1 Breast Cancer Xenograft 0.3 mg/kg/dayTumor growth inhibition[1][7]
PtenL/L Mouse Model (PIN lesions) Not specified50% decrease in PIN lesions; restored p-4EBP1/p-S6K1 levels[7]

Clinical Trials: Phase I and II clinical trials have established the safety profile and preliminary efficacy of this compound in patients with advanced solid tumors.[16] Importantly, these trials often include biomarker analyses that correlate clinical response with the genetic status of the PI3K/AKT/mTOR pathway. For instance, anti-tumor activity has been observed particularly in patients with alterations like PTEN mutations, providing clinical validation of this compound's mechanism of action.[17][18]

Clinical Trial (Identifier)This compound CombinationPatient PopulationKey Finding Related to Target EngagementReference
Phase 1 (NCT03017833) MetforminAdvanced solid tumors with mTOR/AKT/PI3K alterationsAnti-tumor activity observed, especially in patients with PTEN mutations. 3 of 4 partial responses were in patients with PTEN mutations.[17][18]
Phase 1 (NCT02159989) Ziv-afliberceptAdvanced solid tumorsDisease control rate of 78% in heavily pre-treated patients.[3][16]
Phase 2 (NCT03097328) MonotherapyRefractory metastatic renal cell carcinomaMinimal activity observed, but loss of PTEN expression trended toward shorter progression-free survival.[19]

Conclusion

The target engagement and validation of this compound are supported by a robust body of evidence spanning biochemical, cellular, and clinical studies. Potent, low-nanomolar inhibition of mTOR kinase is demonstrated in enzymatic assays. This activity translates directly to the cellular environment, where this compound effectively suppresses the phosphorylation of key downstream effectors of both mTORC1 and mTORC2, a hallmark of its dual inhibitory mechanism. Advanced biophysical techniques like CETSA further confirm direct binding to mTOR in live cells. Finally, preclinical and clinical data provide the ultimate validation, linking the molecular mechanism of this compound to anti-tumor activity, particularly in patient populations with a dysregulated PI3K/AKT/mTOR pathway. This comprehensive validation underscores this compound's potential as a targeted therapeutic agent.

References

Sapanisertib: A Technical Guide to its Mechanism of Action and Impact on the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib (also known as TAK-228, MLN0128, or INK-128) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. This comprehensive inhibition mitigates the feedback activation of Akt, a common resistance mechanism to rapalog therapy. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the PI3K/Akt/mTOR pathway, and a summary of its preclinical and clinical activity, supported by quantitative data and detailed experimental methodologies.

Introduction to the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular processes. These include cell growth, proliferation, survival, metabolism, and angiogenesis. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.

mTOR is a serine/threonine kinase that functions as the catalytic subunit of two distinct multiprotein complexes: mTORC1 and mTORC2.

  • mTORC1 is composed of mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (MLST8). It integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis and cell growth. Key downstream effectors of mTORC1 include p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), MLST8, and stress-activated protein kinase-interacting protein 1 (SIN1). A primary function of mTORC2 is the phosphorylation and activation of Akt at serine 473, which is a critical step for full Akt activity and the promotion of cell survival.

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor that directly binds to the kinase domain of mTOR, thereby blocking the catalytic activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a comprehensive shutdown of mTOR signaling.

By inhibiting mTORC1, this compound prevents the phosphorylation of S6K and 4E-BP1.[1][2] The dephosphorylation of 4E-BP1 allows it to bind to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation of proteins involved in cell cycle progression and proliferation.

Crucially, by also inhibiting mTORC2, this compound prevents the phosphorylation of Akt at Ser473.[1][2] This is a key advantage over rapalogs, as mTORC1 inhibition alone can lead to a feedback loop that increases PI3K signaling and subsequent Akt activation, a known mechanism of drug resistance.[3][4] By blocking this feedback loop, this compound can overcome this resistance mechanism.

Quantitative Data

The following tables summarize the in vitro potency of this compound against mTOR kinase, various PI3K isoforms, and its anti-proliferative activity in a range of cancer cell lines.

Table 1: Kinase Inhibitory Potency of this compound

TargetAssay TypeValue (nM)Reference
mTORKi1.4[2][5]
mTORIC501[6][7]
PI3KαIC50219[5][7]
PI3KβIC505293[5]
PI3KγIC50221[5][7]
PI3KδIC50230[5][7]

Table 2: Anti-proliferative Activity of this compound (IC50)

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.174[6]
CNE-2Nasopharyngeal0.101[6]
HCT-116Colorectal Carcinoma0.048[6]
HeLaCervical Cancer0.036[6]
MCF7Breast Cancer0.053[6]
PC3Prostate Cancer0.1[1]
Hep 3B2Hepatocellular Carcinoma4.43[6]
Bel-7402Hepatocellular Carcinoma>100[6]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of this compound.

Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against mTOR and PI3K kinases.

Methodology:

  • mTOR Kinase Assay: The activity of mTOR can be measured using a LanthaScreen™ Kinase Assay.[5] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay utilizes a terbium-labeled anti-phospho-substrate antibody and a fluorescein-labeled substrate. In the presence of active kinase and ATP, the substrate is phosphorylated, and the binding of the antibody to the phosphorylated substrate brings the terbium and fluorescein into close proximity, resulting in a FRET signal. This compound is added at various concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[5]

  • PI3K Kinase Assay: The activity of PI3K isoforms can be assessed using an HTRF® (Homogeneous Time Resolved Fluorescence) assay.[5] This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2). The assay uses a biotinylated PIP2 substrate, a GST-tagged GRP1 PH domain that specifically binds to PIP3, a europium-labeled anti-GST antibody, and an allophycocyanin-labeled streptavidin. When PIP3 is produced, it brings the europium and allophycocyanin into proximity, generating a FRET signal. The IC50 for this compound is determined by measuring the inhibition of this signal at various compound concentrations.[5]

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cells.

Methodology: [8]

  • Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with various concentrations of this compound or vehicle control for a specified duration.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

  • Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest, such as Akt (p-Akt Ser473), S6K (p-S6K Thr389), 4E-BP1 (p-4E-BP1 Thr37/46), and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.

Cell Viability/Proliferation Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • MTT Assay: [6]

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • CellTiter-Glo® Luminescent Cell Viability Assay: [7]

    • This assay quantifies ATP, which is an indicator of metabolically active cells.

    • Cells are seeded and treated with this compound as described for the MTT assay.

    • After the treatment period, the CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • The luminescence is measured using a luminometer. The IC50 is determined from the resulting dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology: [9]

  • Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10^6 MDA-MB-361 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated in an appropriate vehicle and administered to the treatment group, typically by oral gavage, at a specified dose and schedule (e.g., 0.3 mg/kg daily).[9] The control group receives the vehicle alone.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Efficacy Evaluation: The study continues for a predetermined period or until the tumors in the control group reach a specific size. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blotting or immunohistochemistry to assess the in vivo inhibition of the mTOR pathway.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and this compound's Mechanism of Action

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt P (Ser473) Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for Assessing this compound's Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability_Assay Western_Blot 3b. Western Blot Analysis (p-Akt, p-S6K, p-4E-BP1) Treatment->Western_Blot IC50_Determination 4a. IC50 Determination Viability_Assay->IC50_Determination Pathway_Inhibition 4b. Pathway Inhibition Assessment Western_Blot->Pathway_Inhibition Xenograft_Model 5. Xenograft Model Establishment (Immunocompromised Mice) Drug_Administration 6. This compound Administration (Oral Gavage) Xenograft_Model->Drug_Administration Tumor_Monitoring 7. Tumor Growth Monitoring Drug_Administration->Tumor_Monitoring Efficacy_Evaluation 8. Efficacy Evaluation (Tumor Growth Inhibition) Tumor_Monitoring->Efficacy_Evaluation

Caption: Workflow for evaluating this compound's efficacy.

Conclusion

This compound represents a significant advancement in the targeting of the PI3K/Akt/mTOR pathway. Its ability to dually inhibit both mTORC1 and mTORC2 allows for a more complete and durable suppression of this critical oncogenic signaling cascade. By preventing the feedback activation of Akt, this compound has the potential to overcome a key mechanism of resistance to first-generation mTOR inhibitors. The preclinical and clinical data gathered to date demonstrate its potent anti-proliferative activity across a range of cancer types. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.

References

Methodological & Application

Sapanisertib In Vitro Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of Sapanisertib (also known as INK-128, MLN0128, or TAK-228), a potent and selective dual inhibitor of mTORC1 and mTORC2. These guidelines are intended for researchers, scientists, and drug development professionals investigating the cellular mechanisms and potential therapeutic applications of this compound.

Introduction

This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival.[1][2][3] By targeting both mTORC1 and mTORC2 complexes, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation mTOR inhibitors like rapamycin.[3][4][5] This dual inhibitory action affects downstream signaling, including the phosphorylation of 4E-BP1 and S6K by mTORC1, and AKT phosphorylation at Ser473 by mTORC2.[6] Preclinical studies have demonstrated its activity in various cancer models, including those resistant to rapalogs.[4][6]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory activity of this compound against its primary target, mTOR, and other related kinases, as well as its effect on cancer cell proliferation.

Table 1: this compound Kinase Inhibitory Activity

TargetAssay TypeIC50 / KiReference
mTORKinase Assay1 nM (IC50), 1.4 nM (Ki)[6][7]
PI3KαKinase Assay219 nM (IC50), 152 nM (Ki)[6][7]
PI3KβKinase Assay5.293 µM (IC50), 4700 nM (Ki)[6][7]
PI3KγKinase Assay221 nM (IC50), 165 nM (Ki)[6][7]
PI3KδKinase Assay230 nM (IC50)[6]

Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeAssayIC50Reference
PC3Prostate CancerCellTiter-Glo0.1 µM[7]
MCF7Breast CancerMTT Assay0.053 µM[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay protocol and is suitable for determining the IC50 of this compound in various cancer cell lines.

Objective: To measure the dose-dependent effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., PC3, MCF7)

  • Complete cell culture medium

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[4]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A 12-point curve ranging from 0.1 nM to 20.0 µM is recommended.[6][9]

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include a DMSO-only control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7][9]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[4]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[4]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the DMSO-treated control cells.

    • Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression model.[6]

Western Blot Analysis of mTOR Signaling Pathway

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

Objective: To assess the inhibitory effect of this compound on mTORC1 and mTORC2 downstream targets.

Materials:

  • Cancer cell line of interest

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4EBP1 (Thr37/46), anti-4EBP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at desired concentrations (e.g., 200 nM) for a specified time (e.g., 24 hours).[8]

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein levels.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is based on the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay and is designed to measure the affinity of this compound for mTOR kinase.

Objective: To determine the IC50 value of this compound for mTOR kinase.

Materials:

  • Recombinant mTOR kinase

  • LanthaScreen® Eu-anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • This compound

  • Assay buffer (e.g., 50mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-27)

  • 384-well plate

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a 3X solution of the test compound in assay buffer.

    • Prepare a 3X kinase/antibody mixture in assay buffer.

    • Prepare a 3X tracer solution in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 3X this compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log concentration of this compound to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Sapanisertib_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddReagent Add CellTiter-Glo® Reagent Incubate2->AddReagent Measure Measure Luminescence AddReagent->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for determining this compound IC50.

References

Determining the 50% Inhibitory Concentration (IC50) of Sapanisertib in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sapanisertib

This compound, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally bioavailable small molecule inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] It functions as an ATP-competitive inhibitor, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1] This dual inhibitory action provides a more complete blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention.[3] this compound has demonstrated significant antitumor activity in preclinical models of various cancers, including breast cancer, sarcoma, retinoblastoma, and bladder cancer.[3][4][5]

Mechanism of Action and the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then activates mTORC1, leading to the phosphorylation of its downstream effectors, 4E-BP1 and S6K1, which promote protein synthesis and cell growth. mTORC2, also activated in this pathway, phosphorylates Akt at Ser473, leading to its full activation and promoting cell survival.

This compound exerts its therapeutic effect by binding to the ATP-binding site of mTOR kinase, thereby inhibiting the activity of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of mTOR signaling, resulting in the suppression of cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival mTORC2 mTORC2 mTORC2->Akt p-Ser473 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1 G cluster_workflow IC50 Determination Workflow A Cell Seeding (96-well plate) B Cell Adherence (24h incubation) A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (48-72h) C->D E Cell Viability Assay (MTT or CellTox-Glo) D->E F Data Acquisition (Absorbance/Luminescence Reading) E->F G Data Analysis (Dose-Response Curve & IC50 Calculation) F->G

References

Sapanisertib: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib (also known as INK-128, MLN0128, or TAK-228) is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] It uniquely targets both mTOR complex 1 (mTORC1) and mTORC2, which play crucial roles in cell growth, proliferation, and survival.[2][3] The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, making this compound a compound of significant interest for oncological research.[2] These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

This compound is a benzoxazole derivative with the molecular formula C15H15N7O and a molecular weight of 309.33 g/mol .[4][5] Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that for some solvents, sonication or warming may be required to achieve complete dissolution.[4][6]

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO18.33 - 6259.26 - 200.43Sonication may be required. Hygroscopic DMSO can reduce solubility; use fresh DMSO.[1][4][6][7]
Ethanol26.47Sonication is recommended.[4]
Water< 1Insoluble or slightly soluble[4]

Storage Conditions:

  • Powder: Store at -20°C for up to 3 years.[4][6]

  • In Solvent (e.g., DMSO): Store at -80°C for up to 1 year.[4]

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of both mTORC1 and mTORC2.[2] This dual inhibition leads to the downstream suppression of key cellular processes involved in tumor growth and proliferation.

  • mTORC1 Inhibition: Prevents the phosphorylation of its downstream substrates, 4E-BP1 and S6 kinase (S6K). This leads to a reduction in protein synthesis and cell growth.

  • mTORC2 Inhibition: Blocks the phosphorylation of Akt at Ser473, which is crucial for full Akt activation. Inhibition of Akt signaling can induce apoptosis and further inhibit cell proliferation.[1]

The following diagram illustrates the central role of this compound in the PI3K/Akt/mTOR signaling pathway.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits when unphosphorylated This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

Preparation of this compound for In Vitro Experiments

This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, dissolve 3.093 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to dissolve the powder. If needed, sonicate the solution for a few minutes to ensure complete dissolution.[4][6]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • To avoid precipitation, it is recommended to first perform an intermediate dilution in DMSO before adding to the aqueous culture medium. For example, to achieve a final concentration of 1 µM in 2 mL of medium, dilute the 10 mM DMSO stock to 1 mM with DMSO, and then add 2 µL of the 1 mM solution to the medium.[4]

    • Pre-warming the culture medium to 37°C before adding the drug solution can help prevent precipitation.[4]

    • Gently mix the final working solution before adding it to the cells.

The following workflow outlines the general steps for an in vitro cell proliferation assay using this compound.

In_Vitro_Workflow cluster_workflow In Vitro Cell Proliferation Assay Workflow A 1. Cell Seeding Seed cells in a multi-well plate and allow them to adhere overnight. B 2. This compound Preparation Prepare stock and working solutions as per the protocol. A->B C 3. Cell Treatment Treat cells with a range of This compound concentrations. B->C D 4. Incubation Incubate the treated cells for the desired duration (e.g., 48-72 hours). C->D E 5. Viability Assay Measure cell viability using an appropriate method (e.g., CellTiter-Glo). D->E F 6. Data Analysis Calculate IC50 values and plot dose-response curves. E->F

Caption: Workflow for in vitro cell proliferation assay.

Preparation of this compound for In Vivo Experiments

This protocol provides a general guideline for formulating this compound for oral administration in animal models. The specific formulation may need to be optimized depending on the animal model and experimental design.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn oil

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

In Vivo Formulation Examples:

Formulation ComponentPercentage
Formulation 1
DMSO10%
PEG30040%
Tween-805%
Saline45%
Formulation 2
DMSO10%
Corn oil90%
Formulation 3
Polyvinylpyrrolidone (PVP)5%
N-Methyl-2-pyrrolidone (NMP)15%
Water80%

Procedure for Formulation 1 (DMSO/PEG300/Tween-80/Saline):

  • Dissolve this compound in DMSO: Calculate the required amount of this compound for the desired final concentration and number of animals. Dissolve the this compound powder in the appropriate volume of DMSO (10% of the final volume). Vortex and sonicate if necessary to ensure complete dissolution.

  • Add PEG300: Add PEG300 (40% of the final volume) to the DMSO solution and mix thoroughly.

  • Add Tween-80: Add Tween-80 (5% of the final volume) and mix until the solution is clear.

  • Add Saline: Finally, add saline (45% of the final volume) and mix to obtain a homogenous solution. The final solution should be clear.[6]

  • Administration: The formulation is typically administered via oral gavage.[3][6] It is recommended to prepare the formulation fresh on the day of use.[7]

Note: The solubility of this compound in these in vivo formulations is reported to be ≥ 2.08 mg/mL (6.72 mM).[6]

Concluding Remarks

This compound is a valuable tool for investigating the role of the mTOR pathway in cancer and other diseases. The protocols and information provided herein are intended to serve as a guide for researchers. It is essential to optimize experimental conditions based on the specific cell lines, animal models, and research objectives. Adherence to proper solubility and preparation techniques will ensure the generation of reliable and reproducible data in preclinical studies.

References

Application Notes and Protocols: Sapanisertib in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapanisertib (also known as TAK-228, MLN0128, and INK128) is an investigational, orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which primarily target mTOR complex 1 (mTORC1), this compound is a dual inhibitor, targeting both mTORC1 and mTORC2.[3][4] This dual inhibition is critical because targeting only mTORC1 can lead to a feedback activation of the PI3K/AKT pathway via mTORC2, a known mechanism of treatment resistance.[4] By suppressing both complexes, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[3]

The rationale for using this compound in combination with other anti-cancer agents is to achieve synergistic anti-tumor effects, overcome intrinsic or acquired resistance, and target multiple oncogenic pathways simultaneously. Combination strategies are being explored with chemotherapy, anti-angiogenic agents, endocrine therapies, and other targeted molecules to enhance therapeutic efficacy across a range of solid tumors.[5][6][7]

This compound Mechanism of Action and Signaling Pathway

This compound binds to the ATP-catalytic site of mTOR, preventing the phosphorylation of its downstream substrates.[8] Inhibition of mTORC1 disrupts the phosphorylation of p70S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle progression.[9] Inhibition of mTORC2 prevents the phosphorylation of AKT at serine 473 (Ser473), which is a key step for its full activation, thereby inhibiting cell survival and proliferation signals.[2][9]

mTOR_Pathway rtk_pi3k Growth Factor Receptor (e.g., EGFR, IGFR) pi3k PI3K rtk_pi3k->pi3k pip3 PIP3 pi3k->pip3 PIP2->PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 mtorc2 mTORC2 pip3->mtorc2 akt AKT pdk1->akt Thr308 tsc TSC1/2 akt->tsc cell_survival Cell Survival Proliferation akt->cell_survival rheb Rheb tsc->rheb mtorc1 mTORC1 rheb->mtorc1 mtorc2->akt Ser473 s6k p70S6K mtorc1->s6k bp1 4E-BP1 mtorc1->bp1 protein_synth Protein Synthesis Cell Growth s6k->protein_synth bp1->protein_synth This compound This compound This compound->mtorc2 This compound->mtorc1 ampk AMPK ampk->tsc metformin Metformin metformin->ampk

Caption: The PI3K/AKT/mTOR signaling pathway with this compound and Metformin targets.

This compound in Combination with Metformin

Rationale: Metformin, an antidiabetic drug, inhibits the mTOR pathway by activating 5'-AMP-activated protein kinase (AMPK), which in turn activates the tumor suppressor TSC2.[8][10] This provides a complementary mechanism to inhibit mTOR signaling, potentially enhancing the anti-tumor activity of this compound.[5][8]

Quantitative Data Summary
Study PhaseCancer Type(s)Patient Population (n)Dosing RegimenKey Efficacy ResultsReference
Phase I (NCT03017833)Advanced Solid Tumors30 (24 evaluable for response)MTD: this compound 4 mg QD + Metformin 1000 mg dailyDCR: 63% (15 SD + 4 PR). PR: 17% (4 patients). 3 of 4 PRs had PTEN mutations.[5][10][11]

MTD: Maximum Tolerated Dose; DCR: Disease Control Rate; PR: Partial Response; SD: Stable Disease; QD: Once Daily.

Protocol: In Vitro Synergy Assessment

This protocol outlines a general method for assessing the synergistic effects of this compound and Metformin on cancer cell viability.

Materials and Reagents:

  • Cancer cell line of interest (e.g., with PTEN mutation)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (powder, to be dissolved in DMSO)

  • Metformin (powder, to be dissolved in water or PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or MTT)

  • Plate reader

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Metformin (e.g., 1 M in sterile water). Create a dose-response matrix by serially diluting each drug alone and in combination in culture medium. Ensure the final DMSO concentration is <0.1%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the single-agent drugs, combination drugs, or vehicle control.

  • Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO₂.

  • Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize absorbance values to the vehicle-treated control wells to determine the percent viability.

    • Calculate IC50 values for each drug alone.

    • Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound in Combination with Chemotherapy

Rationale: Preclinical models show that this compound can restore sensitivity to platinum chemotherapy and enhance paclitaxel-induced cancer cell killing.[12] This combination aims to leverage the cytotoxic effects of chemotherapy with the cytostatic and pro-apoptotic effects of mTOR pathway blockade.

Quantitative Data Summary
CombinationStudy PhaseCancer TypePatient Population (n)Dosing RegimenKey Efficacy ResultsReference
Paclitaxel Phase II (NCT02725268)Endometrial Cancer86Paclitaxel 80 mg/m² IV (Days 1, 8, 15) + this compound 4 mg PO (Days 2-4, 9-11, 16-18, 23-25) per 28-day cycleMedian PFS: 5.6 months (vs. 3.7 for paclitaxel alone). ORR: 24.4% (vs. 18.4%). CBR: 80.2% (vs. 57.5%).[13][14]
Paclitaxel Phase IIMetastatic Urothelial Carcinoma22This compound + PaclitaxelShowed clinical activity in a heavily pretreated population, though the primary endpoint was not met.[15][16]
Carboplatin + Paclitaxel Phase I (NCT03430882)Advanced Solid Tumors19This compound (2-4 mg, Days 2-4 weekly) + Carboplatin (AUC 5, Day 1 every 3 wks) + Paclitaxel (40-60 mg/m², Days 1, 8, 15)Manageable safety profile with preliminary anti-tumor activity observed.[12]
Cisplatin PreclinicalNasopharyngeal CarcinomaXenograft Mouse ModelThis compound + CisplatinCombination showed better efficacy than monotherapy in inhibiting tumor growth without significant toxicity.[17]

PFS: Progression-Free Survival; ORR: Overall Response Rate; CBR: Clinical Benefit Rate; PO: Orally.

Protocol: In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the efficacy of this compound combined with a chemotherapeutic agent (e.g., cisplatin) in a mouse xenograft model.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cells 1. Culture NPC Cells (e.g., C666-1) implant 2. Subcutaneous Implantation into Immunodeficient Mice cells->implant growth 3. Monitor Tumor Growth to ~150 mm³ implant->growth random 4. Randomize Mice into Treatment Groups growth->random treat 5. Administer Treatment random->treat measure 6. Measure Tumor Volume and Body Weight (2-3x/week) treat->measure endpoint 7. Euthanize at Endpoint (e.g., tumor >1500 mm³) measure->endpoint collect 8. Collect Tumors for IHC/Western Blot Analysis endpoint->collect analyze 9. Analyze Tumor Growth Inhibition (TGI) Data collect->analyze

Caption: General workflow for an in vivo combination therapy xenograft study.

Procedure:

  • Model Establishment: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., nasopharyngeal carcinoma cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-200 mm³.

  • Randomization: Randomize mice into four groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound monotherapy (e.g., 0.3-1 mg/kg, daily oral gavage).[18]

    • Group 3: Chemotherapy monotherapy (e.g., Cisplatin, intraperitoneal injection)

    • Group 4: this compound + Chemotherapy combination

  • Treatment and Monitoring: Administer treatments according to the defined schedule. Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for western blot analysis (e.g., for p-mTOR, p-S6K) or fixed in formalin for immunohistochemistry (IHC) to assess proliferation (Ki-67) and apoptosis (cleaved caspase-3).

This compound in Combination with Anti-Angiogenic Agents

Rationale: The mTOR pathway regulates the production of pro-angiogenic factors like Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[9] Combining an mTOR inhibitor with a VEGF inhibitor, such as ziv-aflibercept, offers a dual approach to block tumor angiogenesis, a critical process for tumor growth and metastasis.[5][9]

Quantitative Data Summary
CombinationStudy PhaseCancer TypePatient Population (n)Dosing RegimenKey Efficacy ResultsReference
Ziv-aflibercept Phase I (NCT02159989)Advanced Solid Tumors55 (50 evaluable for response)MTD: this compound 4 mg PO (3 days on/4 days off) + Ziv-aflibercept 3 mg/kg IV every 2 weeksDCR: 78%. SD: 74%. PR: 4%.[5][9][19]

IV: Intravenously.

This compound in Combination with Endocrine Therapy

Rationale: Activation of the PI3K/AKT/mTOR pathway is a key mechanism of resistance to endocrine therapies in hormone receptor-positive (HR+) breast cancer. By inhibiting mTORC1/2, this compound may mitigate this resistance pathway and restore sensitivity to agents like fulvestrant or exemestane.[4][7]

Quantitative Data Summary
CombinationStudy PhaseCancer TypePatient Population (n)Dosing RegimenKey Efficacy ResultsReference
Exemestane or Fulvestrant Phase Ib/IIHR+/HER2- Advanced Breast Cancer118This compound 4 mg QD + Exemestane 25 mg QD or Fulvestrant 500 mg monthlyShowed clinical benefit in both everolimus-sensitive (CBR-16: 45%) and everolimus-resistant (CBR-16: 23%) patients.[4]
Fulvestrant Phase IIER+/HER2- Advanced Breast Cancer-This compound (daily or weekly) + FulvestrantNumerically longer PFS vs. fulvestrant alone, but with increased toxicity. Greatest PFS benefit seen in patients with prior CDK4/6 inhibitor treatment.[7]

CBR-16: Clinical Benefit Rate at 16 weeks.

Protocol: Western Blot for Pathway Analysis

This protocol details how to confirm the on-target effects of this compound in combination with another agent by analyzing key protein phosphorylation states.

WesternBlot_Workflow start 1. Treat Cells/Harvest Tumor Tissue lyse 2. Lyse Cells/Tissue in RIPA Buffer with Inhibitors start->lyse quantify 3. Quantify Protein (BCA Assay) lyse->quantify denature 4. Prepare Lysates with Laemmli Buffer & Heat Denature quantify->denature sds 5. SDS-PAGE Gel Electrophoresis denature->sds transfer 6. Transfer Proteins to PVDF Membrane sds->transfer block 7. Block Membrane (e.g., 5% BSA or Milk) transfer->block probe 8. Incubate with Primary Antibodies (e.g., p-AKT, p-S6K, total AKT) block->probe wash 9. Wash and Incubate with HRP-conjugated Secondary Antibody probe->wash image 10. Detect with ECL Substrate and Image wash->image end 11. Quantify Bands (Densitometry) image->end

Caption: Standard experimental workflow for Western Blot analysis.

Procedure:

  • Sample Preparation: Treat cultured cells with this compound and/or a combination partner for a specified time (e.g., 2-24 hours). For in vivo samples, harvest and snap-freeze tumor tissue.

  • Lysis: Lyse cells or homogenize tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Probing:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. Recommended targets include:

      • Phospho-AKT (Ser473) - mTORC2 substrate

      • Phospho-S6K (Thr389) - mTORC1 substrate

      • Phospho-4E-BP1 (Thr37/46) - mTORC1 substrate

      • Total AKT, Total S6K, Total 4E-BP1 - Loading controls

      • β-Actin or GAPDH - Loading controls

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to their total protein counterparts to assess the degree of pathway inhibition.

References

Application Notes and Protocols for High-Throughput Screening with Sapanisertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib (also known as TAK-228, MLN0128, or INK128) is a potent, orally bioavailable, and ATP-competitive dual inhibitor of mTORC1 and mTORC2.[1][2] By targeting the catalytic site of the mTOR kinase, this compound effectively blocks the phosphorylation of key downstream substrates of both mTOR complexes, leading to the inhibition of cell growth, proliferation, and survival.[1][3] This comprehensive guide provides detailed application notes and protocols for high-throughput screening (HTS) of this compound, enabling researchers to identify and characterize novel therapeutic opportunities.

Introduction to this compound and the mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cellular processes and is frequently dysregulated in various cancers.[2] mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2]

  • mTORC1 controls cell growth by phosphorylating key effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 promotes cell proliferation and survival through the activation of AKT.[2]

This compound's dual inhibition of both mTORC1 and mTORC2 offers a more complete blockade of the mTOR pathway compared to earlier allosteric inhibitors like rapamycin, which primarily target mTORC1.[1] This dual activity can overcome feedback activation of AKT, a common resistance mechanism to mTORC1-selective inhibitors.

Quantitative Data for this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a reference for designing screening assays.

Cell LineCancer TypeIC50 (µM)Assay Type
A549 Lung Cancer0.174MTT Assay (72 hrs)
CNE-2 Nasopharyngeal Carcinoma0.101MTT Assay (72 hrs)
HCT-116 Colorectal Cancer0.048MTT Assay (72 hrs)
HeLa Cervical Cancer0.036MTT Assay (72 hrs)
PC3 Prostate Cancer0.1Alamar Blue Assay (72 hrs)
Hep 3B2 Hepatocellular Carcinoma4.43MTT Assay (72 hrs)
Bel-7402 Hepatocellular Carcinoma> 100MTT Assay (72 hrs)

Data compiled from publicly available sources.

High-Throughput Screening (HTS) Protocols

Three robust and adaptable HTS assays are detailed below for screening with this compound. These protocols are designed for 96- or 384-well formats and can be automated for large-scale screening campaigns.

ADP-Glo™ Kinase Assay (Biochemical)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4] It is a universal assay suitable for virtually any kinase, including mTOR.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.[4]

Workflow Diagram:

ADP_Glo_Workflow cluster_plate 384-Well Plate cluster_steps Assay Steps Well Well A 1. Kinase Reaction Incubation (mTOR, Substrate, ATP, this compound) B 2. Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) A->B 40 min incubation C 3. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) B->C 30-60 min incubation D 4. Measure Luminescence C->D

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Prepare Reagents:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of a suitable mTOR substrate (e.g., recombinant 4E-BP1).

    • Prepare a stock solution of ATP. The final concentration should be at or near the Km of mTOR for ATP to identify ATP-competitive inhibitors.

    • Prepare serial dilutions of this compound and control compounds (e.g., a known inactive compound and a positive control mTOR inhibitor) in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound solution (this compound or control).

    • Add 2.5 µL of mTOR enzyme solution.

    • Initiate the reaction by adding 5 µL of the ATP/substrate mix.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is positively correlated with ADP production and, therefore, mTOR activity. Inhibition by this compound will result in a lower signal.

Data Analysis and Quality Control:

  • Z'-Factor: This metric assesses the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Hit Rate: The percentage of compounds in a screen that are identified as "hits" based on a predefined activity threshold (e.g., >50% inhibition). A typical hit rate for a primary screen is between 0.5% and 1%.[6]

In-Cell Western™ (ICW) Assay (Cell-Based)

The ICW assay is a quantitative immunofluorescence method performed in multi-well plates that combines the specificity of Western blotting with the throughput of an ELISA.[7] This assay can be used to measure the phosphorylation of mTOR downstream targets, such as S6 ribosomal protein, in response to this compound treatment.

Principle: Cells are seeded in microplates, treated with compounds, and then fixed and permeabilized. Target proteins are detected using specific primary antibodies and near-infrared fluorescently labeled secondary antibodies. A second fluorescent dye is used to normalize for cell number in each well.[8]

Workflow Diagram:

ICW_Workflow cluster_plate 96/384-Well Plate with Adherent Cells cluster_steps Assay Steps Cells Cells A 1. Seed Cells and Allow Adherence B 2. Treat with this compound/Controls A->B C 3. Fix and Permeabilize Cells B->C D 4. Block Non-Specific Binding C->D E 5. Incubate with Primary Antibodies (e.g., anti-phospho-S6) D->E F 6. Incubate with Secondary Antibodies (IRDye®-labeled) and Cell Stain E->F G 7. Image Plate with Infrared Scanner F->G

Caption: Workflow for the In-Cell Western™ Assay.

Detailed Protocol:

  • Cell Culture:

    • Seed a cancer cell line known to have an active mTOR pathway (e.g., A549, HCT-116) in a 96- or 384-well plate and allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a concentration range of this compound and controls for a predetermined time (e.g., 2-24 hours).

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes.

    • Wash the wells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Wash the wells with PBS containing 0.1% Tween-20.

    • Block non-specific binding with a suitable blocking buffer for 1.5 hours.

    • Incubate with a primary antibody against a phosphorylated mTOR substrate (e.g., anti-phospho-S6 Ser235/236) overnight at 4°C.

    • Wash the wells.

    • Incubate with an IRDye®-labeled secondary antibody (e.g., IRDye 800CW) and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Wash the wells.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis:

    • Quantify the integrated intensity of the target protein signal and the cell normalization stain in each well.

    • Normalize the target signal to the cell stain signal to correct for variations in cell number.

Cellular Thermal Shift Assay (CETSA®) (Target Engagement)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[9] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.

Principle: Cells or cell lysates are treated with the compound of interest and then heated to a specific temperature. Unbound proteins will denature and precipitate, while ligand-bound proteins remain soluble. The amount of soluble target protein is then quantified.[9]

Workflow Diagram:

CETSA_Workflow cluster_steps Assay Steps cluster_detection Detection Methods A 1. Treat Cells/Lysate with this compound B 2. Heat to Denature Unbound Proteins A->B C 3. Lyse Cells and Separate Soluble/Insoluble Fractions B->C D 4. Quantify Soluble mTOR C->D E AlphaScreen®/AlphaLISA® D->E F Western Blot D->F G Mass Spectrometry D->G mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates S6 S6 S6K1->S6 phosphorylates eIF4E eIF4E FourEBP1->eIF4E inhibits binding to Proliferation Cell Proliferation, Growth, Survival S6->Proliferation eIF4E->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Sapanisertib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapanisertib (also known as MLN0128, INK128, and TAK-228) is an investigational, orally administered small molecule that potently and selectively inhibits the kinase activity of the mammalian target of rapamycin (mTOR).[1] As a critical downstream node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers, mTOR is a key regulator of cellular growth, proliferation, and survival.[2][3]

This compound is an ATP-competitive inhibitor that, unlike first-generation mTOR inhibitors (rapalogs), targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual-inhibition mechanism may overcome feedback loops that can lead to resistance with mTORC1-specific inhibitors.[6]

Patient-Derived Xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical drug evaluation. These models retain the genetic and cellular heterogeneity of the original human tumor, offering a more predictive model of clinical outcomes compared to traditional cell line xenografts.[4][7] This document provides detailed application notes and experimental protocols for leveraging PDX models in the preclinical evaluation of this compound.

This compound: Mechanism of Action

The PI3K/AKT/mTOR pathway is a central signaling cascade in cancer. Growth factor signaling activates PI3K and subsequently AKT. mTOR, a serine/threonine kinase, functions within two distinct complexes:

  • mTORC1 (mTOR + Raptor) : Promotes cell growth and proliferation by phosphorylating key effectors like S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), which control protein synthesis and cell cycle progression.[3][5]

  • mTORC2 (mTOR + Rictor) : Promotes cell survival and proliferation primarily through the phosphorylation and activation of AKT.[3][5]

First-generation inhibitors like everolimus (a rapalog) allosterically inhibit mTORC1 but not mTORC2. This can lead to a feedback activation of AKT via mTORC2, potentially promoting tumor cell survival and resistance.[6] this compound's ability to competitively inhibit the ATP-binding site of mTOR blocks the activity of both complexes, providing a more comprehensive shutdown of the pathway.[4][5]

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival mTORC2 mTORC2 mTORC1->mTORC2 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT S6K->RTK Negative Feedback Cell Growth\n& Proliferation Cell Growth & Proliferation S6K->Cell Growth\n& Proliferation 4E-BP1->Cell Growth\n& Proliferation | Rapalogs Rapalogs (e.g., Everolimus) Rapalogs->mTORC1 This compound This compound This compound->mTORC2 PDX_Establishment_Workflow start Start patient_consent 1. Patient Consent & Tissue Acquisition start->patient_consent tissue_processing 2. Tissue Processing (Sterile conditions, <2 hrs) patient_consent->tissue_processing implantation 3. Subcutaneous Implantation (Immunodeficient mice, e.g., NSG) tissue_processing->implantation monitoring 4. Tumor Growth Monitoring (Calipers, 2-3x weekly) implantation->monitoring passage_0 5. P0 Tumor Harvest (Volume ≈ 1000 mm³) monitoring->passage_0 banking_qc 6. Tissue Banking & QC (Cryopreservation, FFPE) passage_0->banking_qc expansion 7. Expansion to P1, P2... (For cohort generation) banking_qc->expansion end End expansion->end Efficacy_Study_Workflow start Start cohort_gen 1. Generate Cohort (Implant PDX fragments) start->cohort_gen tumor_growth 2. Monitor Tumor Growth (Until average volume ~150-200 mm³) cohort_gen->tumor_growth randomize 3. Randomize Mice (Into treatment groups, n=8-10/group) tumor_growth->randomize treatment 4. Initiate Treatment (Vehicle, this compound) randomize->treatment monitoring 5. Monitor - Tumor Volume (2-3x/week) - Body Weight (daily/bi-weekly) - Animal Health (daily) treatment->monitoring endpoint 6. Study Endpoint (e.g., 21-28 days or tumor volume limit) monitoring->endpoint analysis 7. Data Analysis & Tissue Harvest (Tumor Growth Inhibition, PD analysis) endpoint->analysis end End analysis->end PD_Analysis_Workflow start Start satellite_cohort 1. Establish Satellite Cohort (Tumor-bearing mice for tissue collection) start->satellite_cohort single_dose 2. Administer Single Dose (Vehicle or this compound) satellite_cohort->single_dose time_points 3. Harvest Tumors at Time Points (e.g., 2, 8, 24 hours post-dose) single_dose->time_points processing 4. Snap-Freeze Tissue (Liquid nitrogen) time_points->processing analysis 5. Protein Analysis (Western Blot or IHC) processing->analysis biomarkers Target Biomarkers: p-AKT (Ser473), p-S6, p-4EBP1 analysis->biomarkers end End analysis->end

References

Sapanisertib: A Tool for Interrogating mTOR Signaling in Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sapanisertib (also known as TAK-228, MLN0128, or INK128) is a potent, orally bioavailable, second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] Unlike first-generation mTOR inhibitors (rapalogs) such as everolimus, which primarily inhibit mTOR complex 1 (mTORC1), this compound dually targets both mTORC1 and mTORC2.[1][2] This dual inhibition offers a more complete blockade of the mTOR signaling pathway, which is frequently dysregulated in neuroendocrine tumors (NETs) and plays a crucial role in cell growth, proliferation, and survival.[1][3] Preclinical and clinical studies have demonstrated the potential of this compound in overcoming resistance to rapalogs and its activity in various solid tumors, including pancreatic neuroendocrine tumors (PNETs).[1][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study mTOR signaling in NETs.

Mechanism of Action of this compound in mTOR Signaling

The mTOR protein is a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.

  • mTORC1 is a key regulator of cell growth and proliferation. It integrates signals from growth factors and nutrients to phosphorylate downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell cycle progression.

  • mTORC2 is involved in cell survival and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.

First-generation mTOR inhibitors, like everolimus, allosterically inhibit mTORC1. However, this can lead to a feedback activation of Akt via mTORC2, potentially promoting cell survival and contributing to drug resistance. This compound, by directly inhibiting the kinase activity of both mTORC1 and mTORC2, prevents this feedback loop, leading to a more thorough shutdown of mTOR signaling.[1][2]

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt PTEN PTEN PTEN->PIP3 mTORC2->Akt p-Akt (S473) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K p-S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 p-4E-BP1 Rheb Rheb Rheb->mTORC1 TSC1/2 TSC1/2 TSC1/2->Rheb Akt->TSC1/2 Survival Survival Akt->Survival Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation Rapalogs Rapalogs (e.g., Everolimus) Rapalogs->mTORC1 This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: The mTOR signaling pathway and points of inhibition by rapalogs and this compound.

Data Presentation

In Vitro Activity of mTOR Inhibitors in Neuroendocrine Tumor Cell Lines
CompoundCell LineIC50 (nM) at 96hAssayReference
PF-04691502BON-174Sulforhodamine B (SRB)[4]
QGP-1196Sulforhodamine B (SRB)[4]
PKI-402BON-140Sulforhodamine B (SRB)[4]
QGP-145Sulforhodamine B (SRB)[4]
In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of Pancreatic Neuroendocrine Tumor

In a preclinical study using a patient-derived xenograft (PDX) model of PNET, this compound demonstrated significant anti-tumor activity, particularly in tumors that had developed resistance to everolimus.[4][5]

Treatment GroupDosageOutcomeReference
This compound1 mg/kg, daily oral gavageStrong inhibition of tumor growth and shrinkage in most everolimus-resistant tumors.[4]
Everolimus10 mg/kg, daily oral gavageInhibition of tumor growth, but with eventual development of resistance.[4]
Clinical Trial Data for this compound in Pancreatic Neuroendocrine Tumors

A phase II clinical trial (ECOG-ACRIN EA2161) evaluated this compound in patients with rapalog-resistant advanced pancreatic neuroendocrine tumors.

ParameterValueReference
Dosage3 mg, once daily orally[3][6]
Median Progression-Free Survival (PFS)5.19 months[7]
Median Overall Survival (OS)20.44 months[7]
Objective Response Rate0% in the first stage[7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is adapted from methodologies used for similar dual mTOR/PI3K inhibitors in NET cell lines.[4]

Objective: To determine the effect of this compound on the viability of neuroendocrine tumor cell lines (e.g., BON-1, QGP-1).

Materials:

  • Neuroendocrine tumor cell lines (BON-1, QGP-1)

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • This compound (TAK-228)

  • 96-well plates

  • Sulforhodamine B (SRB) assay kit or similar cell viability assay (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Seed BON-1 or QGP-1 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the cells for 72-96 hours.

  • Assess cell viability using the SRB assay according to the manufacturer's instructions. Briefly:

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB dye.

    • Wash and solubilize the bound dye.

    • Measure the absorbance at the appropriate wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay (SRB) cluster_analysis Data Analysis Seed_Cells Seed NET cells in 96-well plates Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with This compound Incubate_24h_1->Treat_Cells Prepare_this compound Prepare this compound serial dilutions Prepare_this compound->Treat_Cells Incubate_72_96h Incubate 72-96h Treat_Cells->Incubate_72_96h Fix_Cells Fix cells (TCA) Incubate_72_96h->Fix_Cells Stain_Cells Stain with SRB Fix_Cells->Stain_Cells Wash_Solubilize Wash and solubilize dye Stain_Cells->Wash_Solubilize Read_Absorbance Read absorbance Wash_Solubilize->Read_Absorbance Calculate_Viability Calculate % viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for in vitro cell viability assay.

Protocol 2: Western Blot Analysis of mTOR Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation status of key mTOR signaling proteins in neuroendocrine tumor cells.

Materials:

  • Neuroendocrine tumor cell lines (BON-1, QGP-1)

  • 6-well plates or larger culture dishes

  • This compound (TAK-228)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Primary Antibodies for Western Blot:

Target ProteinPhosphorylation SiteSupplier (Example)Catalog # (Example)
p-AktSer473Cell Signaling Technology4060
Akt (pan)Cell Signaling Technology4691
p-S6 Ribosomal ProteinSer235/236Cell Signaling Technology4858
S6 Ribosomal ProteinCell Signaling Technology2217
p-4E-BP1Thr37/46Cell Signaling Technology2855
4E-BP1Cell Signaling Technology9644
β-Actin or GAPDHCell Signaling Technology4970 or 5174

Procedure:

  • Seed BON-1 or QGP-1 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or a total protein antibody.

Western_Blot_Workflow Cell_Culture Culture and treat NET cells with this compound Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, p-S6, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of Protein Phosphorylation Detection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sapanisertib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual mTORC1/mTORC2 inhibitor, Sapanisertib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, orally bioavailable, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1][2][3][4] By inhibiting both complexes, this compound aims to provide a more complete blockade of the PI3K/AKT/mTOR signaling pathway compared to rapalogs, which only allosterically inhibit mTORC1.[1][3]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific acquired resistance mechanisms to this compound are still under investigation, resistance to mTOR inhibitors can occur through several mechanisms:

  • Feedback Activation of AKT: Inhibition of the mTOR pathway can relieve negative feedback loops, leading to the reactivation of AKT signaling.[2][5][6][7] This can promote cell survival and proliferation despite mTOR inhibition.

  • Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways, such as the MEK/ERK pathway.[8][9][10]

  • Mutations in mTOR: Although less common, mutations in the mTOR gene could potentially alter the drug binding site and reduce the efficacy of this compound.[11]

Q3: I am not seeing the expected downstream inhibition of p-4E-BP1 or p-S6K in my western blots after this compound treatment. What could be the issue?

Several factors could contribute to this observation:

  • Suboptimal Drug Concentration: Ensure you are using an appropriate concentration of this compound for your cell line. We recommend performing a dose-response curve to determine the IC50.

  • Incorrect Timing of Lysate Collection: The kinetics of pathway inhibition can vary. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition.

  • Technical Issues with Western Blotting: Phospho-specific western blotting requires careful optimization. Refer to the "Troubleshooting Guide: Western Blotting for Phosphorylated Proteins" below for detailed guidance.

  • Cell Line Specific Effects: Some cell lines may have intrinsic resistance mechanisms that prevent complete pathway inhibition.

Q4: Can combination therapy help overcome this compound resistance?

Yes, combination therapy is a promising strategy. Preclinical and clinical studies have explored combining this compound with other agents to enhance its anti-tumor activity and overcome resistance.[4][12][13][14] Potential combination partners include:

  • MEK Inhibitors (e.g., Trametinib): To counteract the activation of the MEK/ERK pathway.[9][13][14]

  • PI3K Inhibitors: To provide a more comprehensive blockade of the PI3K/AKT/mTOR pathway.

  • Metformin: This agent can inhibit the mTOR pathway through an independent mechanism involving AMPK activation.[2][4][12]

Troubleshooting Guides

Guide 1: Unexpected Cell Viability/Proliferation Results
Issue Potential Cause Recommended Solution
High IC50 value in a supposedly sensitive cell line. Incorrect drug concentration.Verify the concentration of your this compound stock solution.
Cell line misidentification or contamination.Authenticate your cell line using short tandem repeat (STR) profiling.
Insufficient incubation time.Extend the duration of drug exposure (e.g., from 48 to 72 hours).
This compound-treated cells initially respond but then recover. Development of acquired resistance.Refer to the "Experimental Protocol: Development of this compound-Resistant Cell Lines" to characterize this phenomenon.
Drug degradation.Prepare fresh this compound solutions for each experiment.
Guide 2: Western Blotting for Phosphorylated Proteins
Issue Potential Cause Recommended Solution
Weak or no signal for phosphorylated proteins. Dephosphorylation of samples.Always work on ice and use pre-chilled buffers. Add phosphatase inhibitors to your lysis buffer.[15][16][17]
Low abundance of the target protein.Consider immunoprecipitation to enrich for your protein of interest before running the western blot.[17]
Insufficient antibody concentration.Optimize the concentration of your primary and secondary antibodies.
High background. Non-specific antibody binding.Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can interfere with detection.[18]
Improper washing.Increase the number and duration of washes with TBST.
Inconsistent results. Uneven protein loading.Perform a total protein quantification assay (e.g., BCA) and load equal amounts of protein in each lane. Always include a loading control (e.g., GAPDH, β-actin).
Variable transfer efficiency.Ensure proper gel-to-membrane contact and optimize transfer time and voltage.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data from experiments with this compound-sensitive and a hypothetical resistant cell line.

Table 1: Comparative IC50 Values for this compound

Cell LineThis compound IC50 (nM)Notes
Sensitive Cancer Cell Line (e.g., PC3)1-10IC50 values can vary between cell lines.
Hypothetical this compound-Resistant Cell Line>1000A significant shift in IC50 is expected in resistant lines.

Table 2: Expected Changes in Protein Phosphorylation

Phospho-Protein This compound-Sensitive Cells (Relative Change) Hypothetical this compound-Resistant Cells (Relative Change) Notes
p-AKT (S473)↓↓↓↓ or ↔Incomplete inhibition or reactivation of AKT is a potential resistance mechanism.
p-S6K (T389)↓↓↓↓ or ↔Downstream of mTORC1; inhibition indicates target engagement.
p-4E-BP1 (T37/46)↓↓↓↓ or ↔Downstream of mTORC1; inhibition indicates target engagement.
p-ERK1/2 (T202/Y204)↔ or ↑↑↑↑Upregulation of the MEK/ERK pathway is a known resistance mechanism to mTOR inhibitors.

Experimental Protocols

Experimental Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Protocol 2: Western Blotting for mTOR Pathway Proteins
  • Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16][17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (S473), AKT, p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, p-ERK1/2 (T202/Y204), ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Experimental Protocol 3: Development of this compound-Resistant Cell Lines
  • Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using a cell viability assay.[19]

  • Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[20]

  • Dose Escalation: Once the cells have adapted and are growing steadily, increase the this compound concentration by 1.5 to 2-fold.[21]

  • Repeat and Expand: Continue this stepwise increase in drug concentration over several months. At each step, allow the surviving cell population to expand.[21][22][23]

  • Characterization of Resistant Cells: Once a cell line is established that can proliferate in a high concentration of this compound (e.g., >1 µM), perform a new IC50 determination to quantify the level of resistance.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.

Signaling Pathways and Experimental Workflows

Sapanisertib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Sapanisertib_Resistance_Pathways RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival AKT->Proliferation S6K S6K mTORC1->S6K This compound This compound This compound->mTORC1 Feedback Relief of Negative Feedback This compound->Feedback S6K->RTK Negative Feedback Feedback->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential resistance mechanisms to this compound.

Experimental_Workflow_Resistance Start Start with This compound-sensitive cell line IC50_initial Determine initial IC50 Start->IC50_initial Culture Culture with increasing This compound conc. IC50_initial->Culture Resistant_line Establish resistant cell line Culture->Resistant_line IC50_final Determine final IC50 Resistant_line->IC50_final Analysis Molecular Analysis (Western Blot, Phosphoproteomics) Resistant_line->Analysis End Identify resistance mechanisms IC50_final->End Analysis->End

References

Sapanisertib Off-Target Effects: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Sapanisertib (also known as MLN0128, TAK-228, or INK-128) in various research models. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and questions encountered during experimentation.

Quantitative Data Summary

This compound is a potent and highly selective dual inhibitor of mTORC1 and mTORC2. While it demonstrates high selectivity for its primary target, some off-target activity, particularly against Class I PI3K isoforms, has been characterized. The following tables summarize the available quantitative data on the on-target and off-target inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValue (nM)Selectivity vs. mTOR
On-Target
mTORIC₅₀1[1]-
mTORKᵢ1.4[2][3]-
Off-Target (PI3K Isoforms)
PI3KαIC₅₀219[2][4]219-fold
PI3KβIC₅₀5293[2][4]5293-fold
PI3KγIC₅₀221[2][4]221-fold
PI3KδIC₅₀230[2][4]230-fold
PI3KαKᵢ152[2]~108-fold
PI3KβKᵢ4700[2]~3357-fold
PI3KγKᵢ165[2]~118-fold

Note: A comprehensive kinome scan profiling this compound against a broad panel of kinases is not publicly available at this time. The data presented here focuses on the most well-characterized off-targets.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter when working with this compound, with a focus on its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-targets of this compound?

A1: The most well-documented off-targets of this compound are Class I PI3K isoforms. This compound is significantly less potent against these kinases compared to its primary target, mTOR.[1][2][3][4] For instance, it is over 200-fold less potent against Class I PI3K isoforms in general.[1][3] Specific IC₅₀ values show a selectivity of 219-fold for PI3Kα, 5293-fold for PI3Kβ, 221-fold for PI3Kγ, and 230-fold for PI3Kδ.[2][4]

Q2: I am observing effects in my model that are not consistent with mTORC1/2 inhibition. Could these be due to off-target activities?

A2: While this compound is highly selective for mTOR, at higher concentrations, off-target effects, particularly inhibition of PI3K, might become apparent. To investigate this, consider the following:

  • Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the known IC₅₀ values for mTOR and off-target kinases (see Table 1). Effects occurring at concentrations significantly higher than the mTOR IC₅₀ may suggest off-target activity.

  • PI3K Pathway Analysis: Examine the phosphorylation status of direct downstream effectors of PI3K that are not downstream of mTORC2, if such nodes exist in your signaling context.

  • Rescue Experiments: If you hypothesize that the observed effect is due to inhibition of a specific off-target kinase, attempt a rescue experiment by activating that specific kinase or its downstream pathway through genetic or pharmacological means.

Q3: My cells are developing resistance to this compound. Could this be related to off-target effects?

A3: Resistance to mTOR inhibitors can arise from various mechanisms, often involving the reactivation of parallel or downstream signaling pathways. While off-target effects of this compound are less likely to be the primary driver of resistance, it is a possibility. More commonly, resistance to mTOR inhibitors involves feedback activation of pathways like the MAPK/ERK pathway or continued signaling through PI3K.

Q4: Is the hyperglycemia observed in clinical and preclinical models an on-target or off-target effect of this compound?

A4: Hyperglycemia is considered a well-documented on-target effect of mTOR inhibitors, including this compound. Both mTORC1 and mTORC2 play crucial roles in glucose homeostasis and insulin signaling. Inhibition of mTORC1 can lead to insulin resistance through a negative feedback loop involving S6K1 and IRS-1. Inhibition of mTORC2 directly impairs the phosphorylation and activation of Akt at Serine 473, which is a critical step in the insulin signaling pathway that promotes glucose uptake. Therefore, the dual inhibition of mTORC1 and mTORC2 by this compound disrupts normal glucose metabolism, leading to hyperglycemia.

Troubleshooting Guide

Problem 1: Unexpected cellular phenotype observed at high concentrations of this compound.

  • Possible Cause: Off-target inhibition of PI3K isoforms.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the concentration of this compound used in your experiment.

    • Consult IC₅₀/Kᵢ Data: Compare your working concentration to the values in Table 1. If your concentration is in the range of PI3K inhibition, off-target effects are more likely.

    • Use a More Selective mTOR Inhibitor: As a control, use a rapalog like rapamycin (which only inhibits mTORC1) or a different dual mTORC1/2 inhibitor with a distinct off-target profile to see if the phenotype persists.

    • PI3K Inhibition Control: Treat your model with a specific PI3K inhibitor to see if it phenocopies the effects observed with high concentrations of this compound.

Problem 2: Difficulty interpreting the contribution of mTORC1 vs. mTORC2 inhibition to an observed effect.

  • Possible Cause: The dual inhibitory nature of this compound makes it challenging to dissect the roles of each complex.

  • Troubleshooting Steps:

    • Use Comparative Inhibitors:

      • Rapamycin: To isolate the effects of mTORC1 inhibition.

      • Rictor Knockdown/Out: To genetically ablate mTORC2 function.

    • Analyze Downstream Signaling:

      • mTORC1 activity: Assess the phosphorylation of 4E-BP1 (Thr37/46) and S6K (Thr389).

      • mTORC2 activity: Assess the phosphorylation of Akt (Ser473) and SGK1 (Ser422).

Problem 3: Managing hyperglycemia in in vivo models.

  • Possible Cause: On-target inhibition of mTORC1 and mTORC2, leading to insulin resistance and impaired glucose uptake.

  • Troubleshooting Steps:

    • Blood Glucose Monitoring: Regularly monitor blood glucose levels in your animal models.

    • Dietary Modifications: Consider the use of a low-carbohydrate diet to mitigate the hyperglycemic effects.

    • Pharmacological Intervention: In some studies, metformin has been used in combination with mTOR inhibitors to help manage hyperglycemia. However, be aware that metformin also has effects on the mTOR pathway, which could confound experimental results.

Experimental Protocols

Representative Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a generalized representation of a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, which can be used to determine the IC₅₀ of this compound against mTOR and off-target kinases.

Objective: To determine the concentration of this compound required to inhibit 50% of kinase binding to a fluorescently labeled tracer.

Materials:

  • Recombinant kinase (e.g., mTOR, PI3Kα)

  • LanthaScreen™ Eu-labeled anti-tag antibody (specific to the kinase's tag)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).

    • Further dilute the compound series in kinase buffer to a 4x final assay concentration.

  • Kinase/Antibody Mixture Preparation:

    • Prepare a 2x solution of the kinase and the Eu-labeled antibody in kinase buffer at the recommended concentrations.

  • Tracer Preparation:

    • Prepare a 4x solution of the fluorescent tracer in kinase buffer at its predetermined optimal concentration (typically near its Kd for the kinase).

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the 4x serially diluted this compound or DMSO vehicle control to the appropriate wells.

    • Add 10 µL of the 2x kinase/antibody mixture to all wells.

    • Add 5 µL of the 4x tracer solution to all wells to initiate the binding reaction.

    • The final volume in each well should be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway

Sapanisertib_Signaling_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt P-Thr308 TSC TSC1/2 Akt->TSC Inhibits Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake mTORC2->Akt P-Ser473 Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis This compound This compound This compound->PI3K Weak Off-Target This compound->mTORC2 This compound->mTORC1

Caption: this compound's primary and off-target effects on the PI3K/Akt/mTOR pathway.

Experimental Workflow

Sapanisertib_Off_Target_Workflow start Start: Hypothesis of Off-Target Effect dose_response 1. Perform Dose-Response Curve in Cellular Assay start->dose_response compare_ic50 2. Compare EC50 with Known On/Off-Target IC50s dose_response->compare_ic50 decision EC50 closer to Off-Target IC50? compare_ic50->decision biochemical_assay 3. In Vitro Kinase Assay (e.g., LanthaScreen) decision->biochemical_assay Yes on_target Conclusion: Likely On-Target Effect decision->on_target No phenocopy 4. Use Specific Inhibitor of Hypothesized Off-Target biochemical_assay->phenocopy rescue 5. Rescue Experiment (Activate Off-Target Pathway) phenocopy->rescue conclusion Conclusion: Evidence for Off-Target Effect rescue->conclusion

Caption: Experimental workflow to investigate potential off-target effects of this compound.

Logical Relationship Diagram

Sapanisertib_Effects_Logic This compound This compound Administration mTOR_Inhibition On-Target: mTORC1/2 Inhibition This compound->mTOR_Inhibition PI3K_Inhibition Off-Target: PI3K Inhibition (at high conc.) This compound->PI3K_Inhibition Antitumor Desired Effect: Antitumor Activity mTOR_Inhibition->Antitumor Hyperglycemia Side Effect: Hyperglycemia mTOR_Inhibition->Hyperglycemia PI3K_Inhibition->Antitumor May Contribute Other_Side_Effects Potential Side Effects (e.g., from PI3K inhibition) PI3K_Inhibition->Other_Side_Effects

Caption: Logical relationship of this compound's on-target and off-target effects.

References

Troubleshooting inconsistent results in Sapanisertib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sapanisertib experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during experiments with this compound.

FAQ 1: Why am I seeing variable IC50 values for this compound across different cancer cell lines?

Inconsistent IC50 values for this compound are frequently observed and can be attributed to several factors:

  • Cell Line-Specific Genetics and Proteomics: The genetic background of each cell line, including the status of key signaling molecules in the PI3K/AKT/mTOR pathway (e.g., PTEN, PIK3CA, AKT mutations), significantly influences sensitivity to this compound.[1] For instance, cells with PTEN loss or PIK3CA mutations may exhibit increased dependence on the mTOR pathway, leading to lower IC50 values.

  • Experimental Conditions: Variations in experimental parameters can lead to different IC50 values. These include:

    • Cell density: Higher cell densities can sometimes lead to increased resistance.[2]

    • Serum concentration in media: Growth factors in serum can activate the mTOR pathway, potentially increasing the required concentration of this compound for inhibition.

    • Duration of drug exposure: The length of time cells are treated with this compound will impact the observed IC50.

  • Assay Type: The method used to assess cell viability (e.g., MTT, CellTiter-Glo) can yield different IC50 values due to variations in their underlying principles.

Troubleshooting Steps:

  • Standardize Protocols: Ensure consistent cell seeding densities, serum concentrations, and incubation times across all experiments.

  • Characterize Your Cell Lines: Perform baseline molecular characterization of your cell lines to understand the status of the PI3K/AKT/mTOR pathway.

  • Use a Reference Compound: Include a well-characterized mTOR inhibitor as a positive control in your assays.

  • Consider Alternative Viability Assays: If you suspect your assay is being affected by experimental artifacts, consider using an orthogonal method to confirm your results.

FAQ 2: My Western blot results show incomplete inhibition of mTOR signaling, even at high concentrations of this compound. What could be the cause?

Several factors can contribute to the observation of incomplete mTOR pathway inhibition:

  • Feedback Loops: Inhibition of mTORC1 can lead to the activation of upstream signaling pathways, such as the PI3K/AKT pathway, through the loss of a negative feedback loop involving S6K1 and IRS-1.[1][3][4] This can result in the reactivation of mTOR signaling.

  • Drug Stability and Potency: Ensure the this compound you are using is of high quality and has been stored correctly to maintain its potency.

  • Experimental Timing: The kinetics of mTOR inhibition and subsequent feedback activation can vary. It is crucial to perform time-course experiments to determine the optimal time point for observing maximal inhibition.

  • Antibody Quality: The specificity and sensitivity of the antibodies used for Western blotting are critical for accurate results.

Troubleshooting Workflow:

G A Incomplete mTOR Inhibition Observed B Check this compound Quality and Storage A->B C Perform Time-Course Experiment A->C D Validate Antibody Specificity A->D E Investigate Feedback Loop Activation A->E H Review Literature for Cell-Line Specific Responses A->H F Co-inhibit Upstream Activators (e.g., PI3K) E->F G Analyze p-AKT levels E->G

Caption: Troubleshooting workflow for incomplete mTOR inhibition.

FAQ 3: this compound shows promising results in my in vitro assays, but the in vivo efficacy in xenograft models is inconsistent. Why might this be happening?

Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, this can be due to:

  • Pharmacokinetics and Drug Delivery: The bioavailability, distribution, metabolism, and excretion of this compound in the animal model can affect its concentration at the tumor site.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture, with factors like hypoxia and nutrient deprivation that can influence drug response.

  • Host-Tumor Interactions: The interaction between the tumor and the host's biological systems can impact drug efficacy.

  • Model System Variability: The choice of mouse strain and the site of tumor implantation can influence tumor growth and drug response.[5]

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to correlate drug exposure with target inhibition in the tumor tissue.

  • Optimize Dosing Regimen: Experiment with different dosing schedules and routes of administration.

  • Characterize the Xenograft Model: Thoroughly characterize the histology and molecular features of your xenograft tumors.

  • Consider Alternative In Vivo Models: If feasible, explore patient-derived xenograft (PDX) models, which may better recapitulate the heterogeneity of human tumors.[6]

Data Presentation

Table 1: In Vitro Potency of this compound (IC50) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A549Lung Cancer0.174
CNE-2Nasopharyngeal Carcinoma0.101
HCT-116Colon Cancer0.048
HeLaCervical Cancer0.036
MCF7Breast Cancer0.053
PC3Prostate Cancer0.1
Bel-7402Liver Cancer> 100
Hep 3B2Liver Cancer4.43

Data sourced from MedchemExpress and Selleck Chemicals.[7][8]

Table 2: Summary of this compound Clinical Trial Results
Clinical Trial IDPhaseCancer Type(s)TreatmentKey Findings
NCT01058707 IAdvanced Solid TumorsThis compound MonotherapyManageable safety profile. Preliminary antitumor activity observed in renal cell carcinoma (RCC) and endometrial cancer.[3][9]
NCT02724020 IIAdvanced Renal Cell CarcinomaThis compound +/- TAK-117 vs. EverolimusThis compound did not improve progression-free survival compared to everolimus and was less tolerable.[10][11]
NCT03017833 IAdvanced Solid Tumors with mTOR/AKT/PI3K alterationsThis compound + MetforminCombination was generally tolerable with antitumor activity observed, particularly in patients with PTEN mutations.[1][4][12]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol details the steps to assess the phosphorylation status of key mTOR pathway proteins (p-mTOR, p-AKT, p-S6K) in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (p-mTOR, p-AKT, p-S6K, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.[13][14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.[15][16]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[15]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with chemiluminescent substrate and visualize the bands using an imaging system.[13]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the procedure for determining the effect of this compound on cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).[7][17]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[7][18]

  • Formazan Solubilization:

    • Carefully remove the media and add solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[18]

Protocol 3: In Vitro mTOR Kinase Assay

This protocol is for assessing the direct inhibitory effect of this compound on mTOR kinase activity.

Materials:

  • Active mTORC1/mTORC2 complex (immunoprecipitated or recombinant)

  • Kinase assay buffer

  • Substrate (e.g., recombinant 4E-BP1 or a peptide substrate)

  • ATP

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the kinase assay buffer, the mTOR enzyme, and the substrate.

    • Add serial dilutions of this compound or a vehicle control.

  • Initiate Reaction:

    • Add ATP to initiate the kinase reaction.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Data Analysis:

    • Calculate the percent inhibition of mTOR activity at each this compound concentration and determine the IC50 value.

Mandatory Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT Full Activation Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A Cell Culture B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Western Blot (mTOR pathway) B->D E In Vitro Kinase Assay B->E J Troubleshooting Guide C->J Inconsistent IC50 D->J F Xenograft Model Establishment G This compound Administration F->G H Tumor Growth Measurement G->H I PK/PD Analysis G->I H->J

Caption: General experimental workflow for this compound studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the dual mTORC1/mTORC2 inhibitor, sapanisertib, in a preclinical research setting. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TAK-228, MLN0128, or INK128) is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It uniquely targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.[2] This dual inhibition is designed to overcome the resistance mechanisms associated with mTORC1-only inhibitors.[3]

Q2: What are the most common toxicities observed with this compound in preclinical studies?

A2: Based on clinical and preclinical data, the most frequently observed toxicities associated with this compound include hyperglycemia, skin rash, stomatitis (mucositis), diarrhea, fatigue, and weight loss.[3][4] In a preclinical study, daily administration of 2.0 mg/kg this compound to mice resulted in body weight loss.

Q3: How should I monitor for these toxicities in my animal models?

A3: Regular monitoring is crucial for managing this compound-related toxicities. This should include:

  • Daily: General health checks (activity level, posture, grooming), body weight measurement, and visual inspection for skin abnormalities.

  • Weekly (or more frequently if symptoms appear): Blood glucose monitoring.

  • As needed: Detailed oral cavity examination for signs of stomatitis, and fecal consistency monitoring for diarrhea.

Troubleshooting Guides for this compound-Related Toxicities

Hyperglycemia

Issue: Elevated blood glucose levels in animals treated with this compound.

Troubleshooting Steps:

  • Confirm Hyperglycemia: Measure blood glucose from a tail vein prick using a calibrated glucometer. Fasting blood glucose levels are recommended for accurate assessment.

  • Dose Adjustment: If hyperglycemia is persistent and severe, consider a dose reduction of this compound or a change in the dosing schedule (e.g., intermittent dosing).

  • Supportive Care: Ensure animals have free access to water to prevent dehydration. In severe cases, consultation with a veterinarian for potential insulin therapy may be necessary.

Skin Rash (Dermatitis)

Issue: Appearance of skin rash, erythema, or lesions on the animals.

Troubleshooting Steps:

  • Characterize the Rash: Document the location, appearance, and severity of the skin reaction.

  • Prevent Irritation: Ensure clean bedding and minimize any potential environmental irritants.

  • Topical Treatments: For localized and mild rashes, application of a topical corticosteroid cream (as recommended by a veterinarian) may be considered to reduce inflammation.

  • Dose Modification: If the rash is severe or widespread, a temporary interruption or dose reduction of this compound may be required.

Stomatitis (Mucositis)

Issue: Inflammation, ulceration, or redness in the oral cavity of the animals.

Troubleshooting Steps:

  • Oral Examination: Gently examine the oral cavity for any signs of inflammation or ulceration.

  • Dietary Modification: Provide softened food or a liquid diet to reduce oral discomfort and ensure adequate nutritional intake.

  • Oral Hygiene: Gentle cleansing of the oral cavity with a soft swab and a saline solution may help prevent secondary infections.

  • Pain Management: In cases of significant oral pain (indicated by reluctance to eat or drink), consult with a veterinarian about appropriate analgesic options.

  • Dose Adjustment: Severe stomatitis may necessitate a dose reduction or temporary cessation of this compound treatment.[5]

Diarrhea

Issue: Loose or watery stools observed in treated animals.

Troubleshooting Steps:

  • Monitor Hydration: Assess for signs of dehydration (e.g., skin tenting, decreased urine output). Provide supplemental hydration with subcutaneous fluids if necessary, as advised by a veterinarian.

  • Dietary Support: Ensure easy access to food and water. A bland, easily digestible diet may be beneficial.

  • Anti-diarrheal Agents: The use of anti-diarrheal medications should be done under the guidance of a veterinarian, as they can have confounding effects on the experiment.

  • Dose Interruption/Reduction: If diarrhea is severe or persistent, a dose modification of this compound should be considered.[4]

Fatigue and Weight Loss

Issue: Decreased activity, lethargy, and a consistent decline in body weight.

Troubleshooting Steps:

  • Nutritional Support: Provide highly palatable, energy-dense supplemental food to encourage caloric intake.

  • Monitor for Other Toxicities: Weight loss can be a secondary effect of other toxicities like stomatitis or diarrhea. Address the primary cause if identified.

  • Dose Evaluation: A consistent weight loss of more than 15-20% from baseline is often a humane endpoint and may require euthanasia. Consider dose reduction in future cohorts if significant weight loss is a consistent finding at a particular dose level.

Quantitative Data on this compound-Related Toxicities (from Clinical Studies)

While specific quantitative preclinical toxicity data is limited in publicly available literature, the following tables summarize treatment-related adverse events from clinical trials of this compound, which can help anticipate potential toxicities in animal models.

Table 1: Common Treatment-Related Adverse Events with this compound Monotherapy

Adverse EventFrequency (Any Grade)Frequency (Grade ≥3)
HyperglycemiaHigh23%[3]
Stomatitis/Mucositis64%[2]High
Nausea50%[2]Low
FatigueHighModerate
DiarrheaHighModerate
RashHighModerate
Decreased Appetite50%[2]Low

Data compiled from multiple clinical studies. Frequencies are generalized as "Low," "Moderate," or "High" where specific percentages were not consistently reported across all studies.

Table 2: Dose-Limiting Toxicities (DLTs) Observed in a Phase 1 Study of this compound

Dosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities
Once Daily (QD)3 mg[2]Stomatitis, Gastrointestinal inflammation, Gingivitis, Acute myocardial infarction[2]
Once Weekly (QW)30 mg[2]None reported at tested doses[2]

Experimental Protocols

Protocol: Blood Glucose Monitoring in Mice
  • Animal Preparation: Fast the mice for 4-6 hours before blood collection for baseline glucose measurement. Ensure free access to water.

  • Blood Collection: Gently restrain the mouse and make a small nick at the distal end of the tail vein using a sterile lancet.

  • Glucose Measurement: Collect a small drop of blood onto a glucose test strip and read the blood glucose level using a calibrated glucometer.

  • Post-Sapanisertib Monitoring: Repeat the blood glucose measurement at regular intervals after this compound administration (e.g., 2, 6, and 24 hours post-dose for the initial characterization, and then weekly).

  • Data Recording: Record the date, time, animal ID, and blood glucose level for each measurement.

Mandatory Visualizations

Signaling Pathway Diagrams

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Cellular_Stress Cellular Stress Cellular_Stress->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Protein_Synthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->Protein_Synthesis mTORC2->AKT Feedback Loop Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Cell_Survival Cell Survival mTORC2->Cell_Survival This compound This compound This compound->mTORC1 This compound->mTORC2 Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Measurements Baseline Measurements (Body Weight, Blood Glucose) Animal_Acclimation->Baseline_Measurements Sapanisertib_Administration This compound Administration (Specify Dose & Schedule) Baseline_Measurements->Sapanisertib_Administration Daily_Monitoring Daily Monitoring (Health, Body Weight, Skin) Sapanisertib_Administration->Daily_Monitoring Weekly_Monitoring Weekly Monitoring (Blood Glucose) Daily_Monitoring->Weekly_Monitoring Toxicity_Observed Toxicity Observed? Weekly_Monitoring->Toxicity_Observed Implement_Supportive_Care Implement Supportive Care (e.g., Diet, Hydration) Toxicity_Observed->Implement_Supportive_Care Yes Continue_Treatment Continue Treatment & Monitoring Toxicity_Observed->Continue_Treatment No Dose_Modification Consider Dose Modification (Reduction or Interruption) Implement_Supportive_Care->Dose_Modification Dose_Modification->Continue_Treatment Continue_Treatment->Daily_Monitoring Endpoint Endpoint Continue_Treatment->Endpoint

Caption: Workflow for managing this compound toxicities in preclinical studies.

References

Addressing variability in Sapanisertib IC50 values

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sapanisertib (also known as TAK-228, MLN0128, or INK-128). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential variability in this compound IC50 values during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and a troubleshooting guide to address variability in this compound IC50 values.

Q1: What is this compound and how does it work?

This compound is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4][5] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.[1][3][5][6][7] By inhibiting both complexes, this compound can overcome the feedback activation of Akt that is often observed with mTORC1-specific inhibitors like rapamycin.[6][7]

Q2: I am observing significant variability in my this compound IC50 values. What are the potential causes?

Variability in IC50 values is a common issue in in vitro studies and can be attributed to a range of factors. These can be broadly categorized into biological and technical factors.

Troubleshooting Guide for this compound IC50 Variability

Issue: Inconsistent IC50 values for this compound across experiments.

Below is a step-by-step guide to help you identify and address the potential sources of variability.

Step 1: Review and Standardize Your Experimental Protocol

Inconsistencies in experimental procedures are a primary source of variable IC50 values.

  • Cell Culture Conditions:

    • Cell Line Authenticity and Passage Number: Ensure your cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range, as prolonged culturing can lead to genetic drift and altered drug sensitivity.

    • Cell Health and Confluency: Only use healthy, logarithmically growing cells for your assays. Seeding density should be optimized to avoid both sparse and overly confluent cultures during the drug treatment period.

    • Media and Supplements: Use a consistent batch of culture medium, serum, and other supplements. Variations in serum batches can significantly impact cell growth and drug response.

  • Drug Preparation and Handling:

    • Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C to minimize freeze-thaw cycles.

    • Serial Dilutions: Prepare fresh serial dilutions for each experiment. Ensure accurate and consistent pipetting.

  • Assay-Specific Parameters:

    • Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time across all experiments.

    • Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo, crystal violet) measure different cellular parameters and can yield different IC50 values. Use a consistent assay and be aware of its limitations. For example, mitochondrial function assays like MTT can be affected by treatments that alter cellular metabolism.

Step 2: Assess Biological Factors

The inherent biology of your cell lines can contribute to IC50 variability.

  • Genetic Background of Cell Lines: The mutational status of genes in the PI3K/Akt/mTOR pathway (e.g., PTEN, PIK3CA, AKT) can dramatically affect sensitivity to this compound.[3][5] Sequence your cell lines to confirm their genetic background.

  • Cellular Metabolism: Differences in cellular metabolism can affect drug uptake and efficacy.

  • Expression Levels of mTOR Pathway Proteins: Verify the expression and phosphorylation status of key mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1) via Western blotting to ensure your cell model is appropriate.

Step 3: Data Analysis and Interpretation

How you analyze your data can also introduce variability.

  • Curve Fitting: Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic regression) to calculate the IC50 from your dose-response curves.

  • Data Normalization: Normalize your data to appropriate controls (e.g., vehicle-treated cells as 100% viability and a positive control for cell death or no cells for 0% viability).

Data Presentation

The following table summarizes reported this compound IC50 values across various cancer cell lines. This data illustrates the inherent variability based on cell type and genetic context.

Cell LineCancer TypeReported IC50 (nM)Reference
PC3 Prostate Cancer~100[1]
U87 GlioblastomaNot specified, but shown to reduce pAkt and p4EBP1[1]
ZR-75-1 Breast CancerEffective at 0.3 mg/kg/day in xenograft model[2]
A549 Lung Cancer174[4]
CNE-2 Nasopharyngeal Carcinoma101[4]
HCT-116 Colorectal Cancer48[4]
HeLa Cervical Cancer36[4]
Hep 3B2 Hepatocellular Carcinoma4430[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (IC50) Assay using MTT

This protocol is adapted from standard MTT assay procedures.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of this compound concentration. Use a non-linear regression model to determine the IC50 value.

Western Blotting for mTOR Pathway Analysis

This protocol provides a general workflow for analyzing mTOR pathway protein expression and phosphorylation.[9][10][11][12]

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry can be used to quantify the relative protein expression levels, which should be normalized to a loading control (e.g., GAPDH or β-actin).

In Vitro Kinase Assay for mTORC1/2

This protocol is a generalized procedure for assessing the direct inhibitory effect of this compound on mTOR kinase activity.[13][14][15][16][17]

  • Immunoprecipitation of mTORC1/2: Immunoprecipitate mTORC1 and mTORC2 from cell lysates using antibodies against Raptor and Rictor, respectively.

  • Kinase Reaction: Resuspend the immunoprecipitates in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2) and ATP.

  • This compound Treatment: Add varying concentrations of this compound to the kinase reactions.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.

  • Data Analysis: Quantify the band intensities to determine the inhibitory effect of this compound on mTOR kinase activity.

Visualizations

mTOR Signaling Pathway and this compound Inhibition

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth FourEBP1->Protein_Synth Inhibits mTORC2 mTORC2 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Phosphorylates Cytoskeleton Cytoskeletal Organization Akt_pS473->Cytoskeleton This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Healthy, log-phase cells seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere dilute Prepare serial dilutions of this compound adhere->dilute treat Treat cells with this compound dilute->treat incubate Incubate for a standardized duration (e.g., 72h) treat->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent read_plate Read plate on a microplate reader add_reagent->read_plate normalize Normalize data to controls read_plate->normalize plot Plot dose-response curve normalize->plot calculate Calculate IC50 using non-linear regression plot->calculate end End: IC50 value determined calculate->end

Caption: A typical workflow for determining the IC50 of this compound.

Troubleshooting Logic for IC50 Variability

Troubleshooting_IC50 start Inconsistent this compound IC50 Values check_protocol Review Experimental Protocol start->check_protocol check_bio Investigate Biological Factors start->check_bio check_analysis Examine Data Analysis start->check_analysis protocol_standardized Is the protocol standardized? check_protocol->protocol_standardized bio_factors_known Are biological factors known and consistent? check_bio->bio_factors_known analysis_consistent Is the data analysis method consistent? check_analysis->analysis_consistent standardize_protocol Standardize cell culture, drug prep, and assay parameters. protocol_standardized->standardize_protocol No re_evaluate Re-evaluate IC50 after implementing changes. protocol_standardized->re_evaluate Yes characterize_cells Authenticate cell lines, check passage number, and verify mTOR pathway status. bio_factors_known->characterize_cells No bio_factors_known->re_evaluate Yes standardize_analysis Use a consistent non-linear regression model and normalization method. analysis_consistent->standardize_analysis No analysis_consistent->re_evaluate Yes standardize_protocol->re_evaluate characterize_cells->re_evaluate standardize_analysis->re_evaluate

Caption: A decision tree for troubleshooting this compound IC50 variability.

References

Validation & Comparative

Sapanisertib vs. Rapamycin: A Comparative Guide to mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[2] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[3][4] This guide provides a detailed comparison of two prominent mTOR inhibitors, sapanisertib and rapamycin, focusing on their mechanisms of action, biochemical efficacy, and the experimental methodologies used for their characterization.

Mechanism of Action: A Tale of Two Binding Sites

The primary distinction between this compound and rapamycin lies in their mode of binding to mTOR and their subsequent effects on the two mTOR complexes.

Rapamycin , a macrolide antibiotic, is an allosteric inhibitor of mTORC1 .[5][6] It first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex, leading to the inhibition of its downstream signaling.[5] Notably, rapamycin's effect on mTORC2 is generally considered weak or indirect, often requiring prolonged exposure and being cell-type specific.[2][7]

This compound (also known as MLN0128, INK128, or TAK-228) is a second-generation mTOR inhibitor that functions as an ATP-competitive inhibitor of the mTOR kinase domain .[3][8] By targeting the catalytic site, this compound potently and directly inhibits both mTORC1 and mTORC2.[2][3] This dual inhibition is a key feature that distinguishes it from rapamycin and its analogs (rapalogs).[3]

dot

cluster_0 Rapamycin Inhibition cluster_1 This compound Inhibition Rapamycin Rapamycin Rapamycin-FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Rapamycin-FKBP12 Complex FKBP12 FKBP12 FKBP12->Rapamycin-FKBP12 Complex mTORC1 mTORC1 Rapamycin-FKBP12 Complex->mTORC1 Allosteric Inhibition mTORC1 Substrates mTORC1 Substrates mTORC1->mTORC1 Substrates Phosphorylation (Inhibited) This compound This compound mTOR Kinase Domain mTOR Kinase Domain This compound->mTOR Kinase Domain ATP-Competitive Binding mTORC1_s mTORC1 mTORC2_s mTORC2 mTORC1/2 Substrates mTORC1/2 Substrates mTORC1_s->mTORC1/2 Substrates Phosphorylation (Inhibited) mTORC2_s->mTORC1/2 Substrates Phosphorylation (Inhibited)

Caption: Mechanisms of mTOR Inhibition.

Biochemical Efficacy: A Quantitative Comparison

The different mechanisms of action of this compound and rapamycin translate to distinct biochemical profiles, particularly in their potency and selectivity towards mTORC1 and mTORC2.

ParameterThis compoundRapamycinReference(s)
Target(s) mTORC1 and mTORC2Primarily mTORC1[2][3][4]
Binding Site mTOR Kinase Domain (ATP-competitive)FRB domain of mTOR (Allosteric)[3][5]
mTOR Kinase IC50 1 nMNot applicable (allosteric inhibitor)[8]

Impact on Downstream Signaling Pathways

The differential inhibition of mTORC1 and mTORC2 by this compound and rapamycin leads to distinct downstream signaling consequences.

  • mTORC1 Signaling: Both drugs inhibit the phosphorylation of mTORC1 substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell growth.[3] However, this compound often demonstrates a more complete inhibition of 4E-BP1 phosphorylation compared to rapamycin.[3]

  • mTORC2 Signaling and Feedback Loops: A critical difference is the effect on mTORC2, which phosphorylates Akt at Ser473, a key step in its activation. Rapamycin, by inhibiting mTORC1, can lead to a feedback activation of the PI3K/Akt pathway, as mTORC1/S6K1 normally suppresses this pathway.[7] This can result in increased Akt phosphorylation and potentially limit the anti-tumor efficacy of rapamycin.[2][7] In contrast, this compound directly inhibits mTORC2, thereby preventing this feedback activation of Akt.[3]

dot

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 S6K1->RTK Negative Feedback Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: Differential Impact on mTOR Signaling Pathways.

Experimental Protocols

Here are representative protocols for key experiments used to compare this compound and rapamycin.

mTOR Kinase Assay (for this compound)

This assay measures the direct inhibitory effect of a compound on the kinase activity of mTOR.

Objective: To determine the IC50 value of this compound for mTOR kinase.

Methodology:

  • Immunoprecipitation of mTORC1: mTORC1 complexes are immunoprecipitated from cell lysates (e.g., HEK293T cells) using antibodies against mTOR or a tagged subunit like Raptor.[9]

  • Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1) and ATP in a kinase assay buffer.[9] The reaction is initiated in the presence of varying concentrations of this compound.

  • Detection of Phosphorylation: The phosphorylation of the substrate is measured, typically by Western blotting using a phospho-specific antibody or by incorporating radiolabeled ATP and measuring radioactivity.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins downstream of mTORC1 and mTORC2.

Objective: To compare the effects of this compound and rapamycin on the phosphorylation of S6K1, S6, 4E-BP1, and Akt.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., cancer cell lines) are cultured and treated with various concentrations of this compound or rapamycin for a specified duration.[10]

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).[11]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-Akt, anti-Akt).[10][11]

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[11]

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.[12]

dot

Lysis Cell Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-S6K1, anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Cell Viability Assay

These assays are used to evaluate the antiproliferative effects of the inhibitors on cancer cells.

Objective: To compare the dose-dependent effects of this compound and rapamycin on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.[13][14]

  • Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or rapamycin for a set period (e.g., 24, 48, or 72 hours).[13][14]

  • Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent, is added to each well.[1][13]

  • Incubation and Measurement: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored or fluorescent product. The absorbance or fluorescence is then measured using a microplate reader.[13]

  • Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells. Dose-response curves are generated to determine the IC50 (or GI50) for each compound.

Summary and Conclusion

This compound and rapamycin represent two distinct classes of mTOR inhibitors with fundamentally different mechanisms of action. Rapamycin's allosteric and mTORC1-selective inhibition has proven effective in certain contexts but can be limited by the feedback activation of Akt. This compound, as a dual ATP-competitive inhibitor of both mTORC1 and mTORC2, offers a more comprehensive blockade of the mTOR pathway, overcoming the key resistance mechanism associated with rapalogs. The choice between these inhibitors for research or therapeutic development will depend on the specific biological question or clinical indication, with this compound providing a more potent and complete suppression of mTOR signaling. The experimental protocols outlined in this guide provide a framework for the direct comparison and characterization of these and other mTOR inhibitors.

References

Sapanisertib in Focus: A Comparative Analysis of Dual mTORC1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sapanisertib (MLN0128/TAK-228) with other prominent dual mTORC1/mTORC2 inhibitors. This analysis is supported by experimental data on their biochemical and cellular activities, offering insights into their potential as therapeutic agents.

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. It functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, known as rapalogs (e.g., everolimus), primarily target mTORC1, they can lead to a feedback activation of the PI3K/AKT pathway via mTORC2, potentially limiting their efficacy.[1][2] This has spurred the development of second-generation mTOR kinase inhibitors that dually target both mTORC1 and mTORC2, aiming for a more complete and sustained pathway inhibition. This compound is a potent and selective, orally bioavailable, ATP-competitive dual inhibitor of mTORC1 and mTORC2.[2][3][4]

Biochemical Potency and Selectivity

A critical aspect in the evaluation of kinase inhibitors is their potency at the molecular level and their selectivity against other related kinases. The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of this compound and other notable dual mTORC1/2 inhibitors. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.

InhibitorTargetIC50 (nM)Selectivity vs. PI3KαReference
This compound (INK128) mTOR1>200-fold less potent against Class I PI3K isoforms[5]
OSI-027 mTORC122>100-fold[6]
mTORC265[6]
Vistusertib (AZD2014) mTOR2.8Highly selective against multiple PI3K isoforms[4]
Torin1 mTORC1/22-10~1000-fold vs. PI3K[5]
Ku-0063794 mTORC1/2~10No effect on PI3Ks[5]

Cellular Activity and Proliferation Inhibition

The efficacy of these inhibitors is further evaluated in cellular assays to determine their ability to inhibit cell growth and proliferation in various cancer cell lines. The data below showcases the anti-proliferative activity of these compounds.

InhibitorCell LineAssay TypeGI50/IC50 (nM)Reference
This compound (MLN0128) Breast Cancer Cell Lines (with PIK3CA, PTEN, KRAS, BRAF mutations)Proliferation1.5 - 162[7]
OSI-027 Diverse Cancer Cell LinesProliferationPotent inhibition in rapamycin-sensitive and -insensitive lines[6]
Vistusertib (AZD2014) MDA-MB-468 (Breast Cancer)pS6 Inhibition (mTORC1)210[4]
pAKT Inhibition (mTORC2)78[4]
Ku-0063794 Caki-1, 786-O (Renal Cell Carcinoma)Viability/GrowthMore effective than temsirolimus in vitro[8]

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using animal models are essential to assess the anti-tumor activity of these inhibitors. The following table summarizes key findings from xenograft studies.

InhibitorXenograft ModelDosingKey FindingsReference
This compound (INK128) HT-29 (Colorectal Cancer)Oral administrationInhibition of tumor growth[9]
This compound ZR-75-1 (Breast Cancer)0.3 mg/kg/day (oral)Suppression of tumor growth[10]
OSI-027 Jeko (Lymphoma)Not specifiedInduced tumor regressions[6]
Vistusertib (AZD2014) ATL-cell xenograftsNot specifiedMore significant inhibition of tumor growth than everolimus
Ku-0063794 Renal Cell CarcinomaNot specifiedNo difference in tumor growth inhibition compared to temsirolimus[8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

Caption: The mTOR signaling pathway highlighting the dual inhibition of mTORC1 and mTORC2 by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis biochemical Biochemical Kinase Assay (IC50 Determination) cellular Cellular Proliferation Assay (GI50 Determination) biochemical->cellular western Western Blot Analysis (Pathway Inhibition) cellular->western xenograft Tumor Xenograft Model western->xenograft dosing Drug Administration xenograft->dosing measurement Tumor Volume Measurement dosing->measurement analysis Efficacy Assessment measurement->analysis

Caption: A generalized experimental workflow for the preclinical evaluation of mTOR inhibitors.

Detailed Experimental Protocols

Biochemical mTOR Kinase Assay (General Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of mTOR.

  • Reagents and Materials:

    • Recombinant human mTOR enzyme.

    • Substrate: A peptide or protein substrate for mTOR, such as a p70S6K fragment.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (this compound and others) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Procedure:

    • Add assay buffer, mTOR enzyme, and the substrate to the wells of a 384-well plate.

    • Add the test compounds at a range of concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (General Protocol)

This assay assesses the effect of the inhibitors on the growth of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • Test compounds at various concentrations.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • 96-well or 384-well clear-bottom cell culture plates.

  • Procedure:

    • Seed the cells in the wells of the culture plates at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis for mTOR Pathway Inhibition (General Protocol)

This method is used to detect the phosphorylation status of key downstream targets of mTORC1 and mTORC2, providing evidence of pathway inhibition within cells.

  • Reagents and Materials:

    • Cancer cell lines.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against total and phosphorylated forms of mTOR, AKT (Ser473), S6K, and 4E-BP1.

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and blotting membranes (e.g., PVDF).

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cultured cancer cells with the test compounds for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol outlines a typical study to evaluate the anti-tumor efficacy of mTOR inhibitors in a mouse model.

  • Reagents and Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human cancer cell line for implantation.

    • Test compounds formulated for in vivo administration (e.g., oral gavage).

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compounds and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

    • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatments.

Conclusion

This compound stands out as a potent dual mTORC1/2 inhibitor with strong preclinical activity. While direct comparative studies are limited, the available data suggests that this compound and other second-generation mTOR inhibitors offer a more comprehensive blockade of the mTOR pathway compared to first-generation rapalogs. This is evidenced by their ability to inhibit both mTORC1 and mTORC2 downstream signaling, leading to potent anti-proliferative and anti-tumor effects in a variety of cancer models. The choice of a specific dual mTORC1/2 inhibitor for further development or clinical application will likely depend on its specific pharmacological profile, including potency, selectivity, and tolerability, in the context of a particular cancer type and its underlying molecular alterations. Further head-to-head comparative studies are warranted to definitively establish the relative merits of these promising therapeutic agents.

References

Sapanisertib: A Comparative Analysis of Clinical Trial Performance in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sapanisertib (also known as TAK-228), a potent and selective dual inhibitor of mTORC1 and mTORC2, has been the subject of numerous clinical trials across a range of malignancies. This guide provides a comprehensive comparison of this compound's clinical trial results with alternative therapies, supported by detailed experimental data and methodologies.

The PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action

This compound exerts its therapeutic effect by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1][2][3] this compound's dual inhibition of both mTORC1 and mTORC2 complexes offers a more complete blockade of this pathway compared to earlier mTOR inhibitors, known as rapalogs, which primarily target mTORC1.[4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 inhibits TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis This compound This compound This compound->mTORC2 inhibits This compound->mTORC1 inhibits CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on mTORC1 and mTORC2.

This compound in Refractory Metastatic Renal Cell Carcinoma (mRCC)

A key area of investigation for this compound has been in patients with mRCC who have progressed on standard therapies.

Experimental Protocol: NCT03097328

This Phase II, multicenter, single-arm trial evaluated the efficacy of this compound in patients with treatment-refractory mRCC.[5][6][7][8]

  • Patient Population: Patients with mRCC of any histology that had progressed on standard therapies, including prior mTOR inhibitors.

  • Intervention: this compound administered orally at a dose of 30 mg once weekly.[5][7]

  • Primary Endpoint: Objective Response Rate (ORR) according to RECIST 1.1 criteria.[5][7][9]

  • Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[9]

NCT03097328_Workflow Screening Patient Screening (Refractory mRCC) Enrollment Enrollment (N=38) Screening->Enrollment Treatment This compound 30 mg Once Weekly Enrollment->Treatment TumorAssessment Tumor Assessment (RECIST 1.1) Treatment->TumorAssessment FollowUp Follow-up for PFS and OS TumorAssessment->FollowUp Progression Disease Progression or Unacceptable Toxicity TumorAssessment->Progression FollowUp->Progression Progression->Treatment Continue if no progression OffStudy Off Study Progression->OffStudy Progression

Caption: Experimental workflow for the NCT03097328 clinical trial.

This compound Performance and Comparison with Alternatives in Refractory mRCC

The NCT03097328 trial demonstrated minimal activity of this compound monotherapy in this heavily pre-treated patient population.[5][6][7] The following tables compare the efficacy and safety of this compound with other approved therapies for refractory mRCC.

Table 1: Efficacy of this compound vs. Alternative Therapies in Refractory mRCC

TherapyTrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
This compound NCT030973285.3%[5][7]2.5[5][7]Not Reported
Everolimus RECORD-11%4.9[10]14.8
Axitinib AXIS19%6.720.1
Cabozantinib METEOR17%[11]7.4[11]21.4
Lenvatinib + Everolimus Phase II43%[11]14.6[5][11][12]25.5[12]

Table 2: Common Grade 3/4 Adverse Events of this compound vs. Alternative Therapies in Refractory mRCC

TherapyMost Common Grade 3/4 Adverse Events
This compound Hyperglycemia, Maculopapular Rash, Asthenia, Stomatitis
Everolimus Stomatitis, Anemia, Hyperglycemia, Fatigue, Pneumonitis[10]
Axitinib Hypertension, Diarrhea, Fatigue, Hand-foot syndrome[7][13]
Cabozantinib Hypertension, Diarrhea, Fatigue, Palmar-plantar erythrodysesthesia
Lenvatinib + Everolimus Diarrhea, Fatigue, Hypertension, Stomatitis

This compound in Combination Therapies for Advanced Solid Tumors

Given its modest single-agent activity in some settings, this compound has been explored in combination with other anti-cancer agents to enhance its efficacy.

Experimental Protocol: NCT03017833 (this compound + Metformin)

This Phase I dose-escalation study evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with metformin in patients with advanced solid tumors harboring mTOR/AKT/PI3K pathway alterations.[4][10][14][15][16]

  • Patient Population: Patients with advanced/metastatic, recurrent, or refractory solid tumors.[15]

  • Intervention: this compound (3mg or 4mg daily) combined with metformin (500mg - 1500mg, once to three times daily). A 14-day titration period for metformin was included in the first cycle.[4][14][16]

  • Primary Endpoint: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).[14][15]

  • Secondary Endpoint: Preliminary anti-tumor efficacy per RECIST 1.1.[10][14]

Experimental Protocol: NCT02159989 (this compound + Ziv-aflibercept)

This Phase I trial investigated the safety and best dose of this compound in combination with ziv-aflibercept, a VEGF inhibitor, in patients with recurrent, metastatic, or unresectable solid tumors.[17]

  • Patient Population: Patients with recurrent, metastatic, or unresectable solid tumors.

  • Intervention: this compound administered orally on days 2-4, 9-11, 16-18, and 23-25 of a 28-day cycle, in combination with ziv-aflibercept administered intravenously on days 1 and 15.[17]

  • Primary Endpoint: Evaluate safety, tolerability, and determine the MTD.[17]

  • Secondary Endpoint: Early indication of efficacy by tumor size evaluation.[17]

This compound Combination Therapy Performance

Table 3: Efficacy of this compound Combination Therapies in Advanced Solid Tumors

CombinationTrialPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)
This compound + Metformin NCT03017833Advanced Solid Tumors17%60%[4]
This compound + Ziv-aflibercept NCT02159989Advanced Solid Tumors4%78%

This compound in Rapalog-Resistant Pancreatic Neuroendocrine Tumors (PNETs)

This compound was also evaluated in patients with advanced PNETs who had progressed on prior rapalog therapy.

Experimental Protocol: ECOG-ACRIN EA2161 (NCT02893930)

This was a two-stage, Phase II trial of this compound in patients with rapalog-resistant PNETs.

  • Patient Population: Patients with rapalog-resistant advanced pancreatic neuroendocrine tumors.

  • Intervention: this compound 3 mg administered orally once daily in 28-day cycles.

  • Primary Endpoint: Objective tumor response.

The trial was terminated after the first stage as no objective responses were observed.

Comparison with Alternatives in Rapalog-Resistant PNETs

For patients with PNETs progressing after rapalog therapy, several options exist.

Table 4: Efficacy of Alternative Therapies in Advanced PNETs

TherapyTrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
Everolimus RADIANT-3-11.0
Sunitinib Phase III9.3%11.4
PRRT (177Lu-DOTATATE) NETTER-118%20.0
Everolimus + PRRT (sequence) SeqEveRIV6.0% (Everolimus), 22.6% (PRRT)[3]16.1 (Everolimus), 24.5 (PRRT)[3]

Summary and Future Directions

Clinical trial data to date suggest that this compound monotherapy has limited efficacy in heavily pretreated populations with refractory mRCC and rapalog-resistant PNETs. However, in combination with other agents, such as metformin and ziv-aflibercept, it has shown promising disease control rates in various advanced solid tumors. The safety profile of this compound is generally manageable, with hyperglycemia and rash being common toxicities.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound, both as a single agent and in combination regimens. Further investigation into novel combination strategies is also warranted to enhance its anti-tumor activity. Comparing this compound directly with current standards of care in well-designed randomized controlled trials will be crucial to definitively establish its role in the treatment landscape of various cancers.

References

A Head-to-Head Comparison of Sapanisertib and Everolimus in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanistic differences, preclinical efficacy, and clinical outcomes of the mTOR inhibitors sapanisertib and everolimus.

This guide provides a comprehensive comparison of this compound and everolimus, two prominent inhibitors of the mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade often dysregulated in cancer. While both drugs target mTOR, they exhibit distinct mechanisms of action that translate to different preclinical and clinical profiles. This document summarizes key experimental data, outlines methodologies for pivotal studies, and presents signaling pathway diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

Executive Summary

This compound (also known as MLN0128, INK128, and TAK-228) is a second-generation ATP-competitive inhibitor that dually targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] In contrast, everolimus (Afinitor®) is a rapamycin analog, or "rapalog," that allosterically inhibits mTORC1, with limited to no direct activity against mTORC2.[4][5][6] This fundamental difference in their mechanism of action suggests that this compound may offer a more complete blockade of the PI3K/AKT/mTOR pathway, potentially overcoming some of the resistance mechanisms associated with mTORC1-selective inhibitors like everolimus.[7][8]

A head-to-head phase II clinical trial in patients with advanced clear cell renal cell carcinoma (ccRCC) provides the most direct comparison of these two agents. In this study, this compound did not demonstrate improved efficacy over everolimus and was associated with a less favorable tolerability profile.[8][9] However, preclinical studies in other cancer types, such as pancreatic neuroendocrine tumors (PNETs), suggest that this compound may have activity in everolimus-resistant settings.[7]

Mechanism of Action: A Tale of Two Complexes

The differential targeting of mTORC1 and mTORC2 by everolimus and this compound is central to their distinct biological effects.

Everolimus acts by forming a complex with the intracellular protein FKBP12.[5][6] This complex then binds to and inhibits mTORC1, a key regulator of protein synthesis and cell growth.[5][6] The inhibition of mTORC1 by everolimus leads to the dephosphorylation of its downstream effectors, p70S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest at the G1 phase and reduced cell proliferation.[4][10] However, the inhibition of mTORC1 can lead to a feedback activation of AKT via mTORC2, which can promote cell survival and contribute to drug resistance.[8]

This compound , on the other hand, is an ATP-competitive inhibitor that directly binds to the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][2] By inhibiting mTORC2, this compound can block the phosphorylation and activation of AKT at serine 473, a key step in the PI3K/AKT signaling pathway.[1] This dual inhibition is hypothesized to provide a more comprehensive shutdown of the mTOR pathway and potentially circumvent the feedback activation of AKT seen with mTORC1-specific inhibitors.[7][8]

Signaling Pathway Overview

The following diagram illustrates the points of intervention for this compound and everolimus within the PI3K/AKT/mTOR signaling pathway.

PI3K_AKT_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth inhibits translation FKBP12 FKBP12 FKBP12->mTORC1 inhibits Everolimus Everolimus Everolimus->FKBP12 This compound This compound This compound->mTORC2 inhibits This compound->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition for this compound and Everolimus.

Preclinical Data

Preclinical studies have provided valuable insights into the differential effects of this compound and everolimus.

FeatureThis compoundEverolimusReference
Target mTORC1 and mTORC2mTORC1[1][4]
Mechanism ATP-competitive inhibitorAllosteric inhibitor (requires FKBP12)[5][7]
IC50 (mTOR) ~1 nM~0.63 nM (in vitro)[1][4]
Effect on AKT Phosphorylation (Ser473) InhibitsCan lead to feedback activation[1][8]
Activity in Rapalog-Resistant Models Has shown efficacyLimited efficacy[7]

In a patient-derived xenograft (PDX) model of pancreatic neuroendocrine tumors (PNETs), this compound demonstrated the ability to cause tumor shrinkage in most everolimus-resistant tumors, highlighting its potential to overcome resistance.[7] In bladder cancer cell lines, this compound was more effective than everolimus at inhibiting the PI3K pathway, as evidenced by its ability to inhibit phosphorylation of both S6 and AKT.

Head-to-Head Clinical Trial in Advanced Renal Cell Carcinoma

A randomized, open-label, phase II trial (NCT02724020) directly compared the efficacy and safety of this compound with everolimus in patients with advanced clear cell renal cell carcinoma (ccRCC) that had progressed on or after VEGF-targeted therapy.[8][9]

Experimental Protocol
  • Study Design: Patients were randomized 1:1:1 to one of three treatment arms:

    • Everolimus 10 mg once daily.[8]

    • This compound 30 mg once weekly.[8]

    • This compound 4 mg once daily for 3 days/week plus TAK-117 (a PI3Kα inhibitor) 200 mg once daily for 3 days/week.[8]

  • Patient Population: 95 patients with histologically confirmed advanced or metastatic ccRCC who had received at least one prior line of VEGF-targeted therapy.[8][9]

  • Primary Endpoint: Progression-free survival (PFS).[8]

  • Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and safety.[9]

  • Tumor Assessments: Performed at baseline and then every 8 weeks.

RCC_Trial_Workflow cluster_screening cluster_randomization cluster_treatment cluster_endpoints Eligibility Eligible Patients (Advanced ccRCC, post-VEGF therapy) Arm_A Everolimus 10 mg QD Eligibility->Arm_A Arm_B This compound 30 mg QW Eligibility->Arm_B Arm_C This compound + TAK-117 Eligibility->Arm_C Treatment Treatment until Progression or Unacceptable Toxicity Arm_A->Treatment Arm_B->Treatment Arm_C->Treatment Assessment Tumor Assessment (every 8 weeks) Treatment->Assessment PFS Primary: PFS Assessment->PFS OS_ORR Secondary: OS, ORR, Safety Assessment->OS_ORR

Caption: Workflow of the phase II head-to-head clinical trial of this compound vs. Everolimus in advanced ccRCC.

Clinical Outcomes

The results of this head-to-head trial are summarized below.

Efficacy Data

EndpointEverolimus (n=32)This compound (n=32)This compound + TAK-117 (n=31)Reference
Median PFS 3.8 months3.6 months3.1 months[8][9]
Hazard Ratio (vs. Everolimus) -1.33 (95% CI, 0.75-2.36)1.37 (95% CI, 0.75-2.52)[8][9]
Overall Response Rate (ORR) 16.7%0%7.1%[8][9]
Median OS Not significantly different among groupsNot significantly different among groupsNot significantly different among groups[9]

Safety and Tolerability

Adverse EventEverolimusThis compoundThis compound + TAK-117Reference
Discontinuations due to Treatment-Emergent AEs 15.6%28.1%29.0%[8][9]

The study concluded that this compound, either alone or in combination with TAK-117, was less tolerable and did not improve efficacy compared to everolimus in this patient population.[8][9]

Other Clinical Investigations

Both this compound and everolimus have been evaluated in a wide range of other solid tumors.

This compound is currently in phase II clinical trials for various cancers, including breast cancer, endometrial cancer, glioblastoma, and thyroid cancer.[3] It has been generally well-tolerated in phase I studies with advanced solid tumors.[3] A phase II study in patients with rapalog-resistant pancreatic neuroendocrine tumors (PNETs) showed a median PFS of 5.19 months, but no objective responses were observed, leading to the trial's early termination.[11]

Everolimus is approved for the treatment of several cancers, including advanced hormone receptor-positive, HER2-negative breast cancer, progressive neuroendocrine tumors of pancreatic origin (PNET), and advanced renal cell carcinoma after failure of treatment with sunitinib or sorafenib.[4][12] It is also used as an immunosuppressant to prevent organ transplant rejection.[6]

Conclusion for the Research Community

The head-to-head comparison of this compound and everolimus provides a clear example of how nuanced differences in the mechanism of action can translate to different clinical outcomes. While the dual mTORC1/2 inhibition of this compound held the promise of overcoming resistance to mTORC1 inhibitors, the phase II trial in advanced ccRCC did not support this hypothesis in that specific clinical context, and highlighted a greater toxicity burden.[8][9]

For researchers and drug development professionals, these findings underscore several key points:

  • Context is Crucial: The efficacy of a targeted agent can be highly dependent on the tumor type and the specific molecular alterations driving its growth.

  • Tolerability Matters: Increased target engagement does not always translate to a better therapeutic window. The toxicity profile of a drug is a critical determinant of its clinical utility.

  • Biomarker-Driven Strategies are Needed: Future studies with dual mTORC1/2 inhibitors like this compound may benefit from focusing on specific patient populations with biomarkers predictive of response.[13]

The ongoing research into this compound in other malignancies will be important to follow to determine if its theoretical advantages can be realized in other clinical settings. For now, everolimus remains a standard-of-care mTORC1 inhibitor in several approved indications, while the clinical development of this compound continues to be refined.

References

Sapanisertib Demonstrates Potential in Overcoming Resistance to Rapalogs in Preclinical Models, Though Clinical Efficacy Varies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Sapanisertib (TAK-228), a dual mTORC1/mTORC2 inhibitor, has shown promise in preclinical studies for overcoming resistance to rapalog therapies such as everolimus. However, its clinical efficacy in rapalog-resistant tumors has yielded mixed results in recent trials. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data from key preclinical and clinical studies.

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its pathway is often dysregulated in cancer. Rapalogs, which are allosteric inhibitors of mTORC1, have shown clinical activity in various tumor types. However, resistance to these agents frequently develops, often through feedback activation of AKT via mTORC2. This compound, by targeting the ATP-binding site of mTOR, inhibits both mTORC1 and mTORC2, offering a potential strategy to overcome this resistance mechanism.

Comparative Efficacy of this compound in Rapalog-Resistant Tumors

This compound has been evaluated in both preclinical models and clinical trials in patient populations with tumors resistant to prior rapalog therapy. The following tables summarize the key findings from these studies.

Preclinical Data
Model SystemCancer TypeTreatmentKey Findings
Patient-Derived Xenograft (PDX)Pancreatic Neuroendocrine Tumors (PNET)This compoundCaused tumor shrinkage in most everolimus-resistant tumors.[1][2]
Bladder Cancer Cell LinesBladder CancerThis compoundDemonstrated superior antitumor effects compared to rapamycin.[3]
Clinical Trial Data
Trial IdentifierCancer TypePatient PopulationNDosingMedian PFSMedian OSObjective Response Rate (ORR)
ECOG-ACRIN EA2161 (NCT02893930)Pancreatic Neuroendocrine Tumors (PNET)Rapalog-resistant13This compound 3 mg daily5.19 months20.44 months0%[4][5][6]
NCT03097328Metastatic Renal Cell Carcinoma (mRCC)Treatment-refractory (including rapalog-experienced)38This compound 30 mg weekly--Minimal activity observed.[7]
Phase II (Unnamed)Advanced Clear Cell Renal Cell Carcinoma (ccRCC)Post-VEGF targeted therapy32This compound 30 mg weekly5.5 monthsNot Estimable15.6%[8]
Phase II (Unnamed)Advanced Clear Cell Renal Cell Carcinoma (ccRCC)Post-VEGF targeted therapy32Everolimus 10 mg daily5.5 monthsNot Estimable12.5%[8]

Signaling Pathways and Drug Mechanism of Action

The diagrams below illustrate the mTOR signaling pathway, the mechanism of rapalog resistance, and the dual inhibitory action of this compound.

mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K1->mTORC1 Negative Feedback CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Rapalogs Rapalogs (e.g., Everolimus) Rapalogs->mTORC1 This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: mTOR signaling pathway and points of inhibition.

rapalog_resistance Rapalogs Rapalogs mTORC1 mTORC1 Inhibition Rapalogs->mTORC1 S6K1 Reduced S6K1 Activity mTORC1->S6K1 Feedback Loss of Negative Feedback S6K1->Feedback mTORC2 mTORC2 Feedback->mTORC2 AKT AKT Activation mTORC2->AKT Resistance Tumor Cell Survival & Proliferation AKT->Resistance

Caption: Mechanism of rapalog resistance via AKT feedback loop.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Generation of Everolimus-Resistant Cell Lines
  • Cell Culture: Parental cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in standard growth medium.

  • Dose Escalation: Cells are initially treated with a low concentration of everolimus. The concentration is gradually increased over several months as cells develop resistance and resume proliferation.

  • Clonal Selection: Single-cell clones that survive and proliferate at high concentrations of everolimus are isolated and expanded.

  • Confirmation of Resistance: The resistance of the newly established cell lines is confirmed by comparing their IC50 values for everolimus with the parental cell line using a cell viability assay.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, everolimus).

  • Incubation: Cells are incubated with the drug for a specified period, typically 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Western Blotting for Phosphorylated Proteins
  • Cell Lysis: Cells are treated with the mTOR inhibitor for the desired time and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins in the mTOR pathway (e.g., p-AKT, p-S6K, p-4EBP1) and total protein antibodies as loading controls.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Patient-Derived Xenograft (PDX) Models
  • Tumor Implantation: Fresh tumor tissue from a patient's surgery is implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be passaged into subsequent generations of mice for expansion.

  • Drug Treatment: When tumors in the experimental cohort reach a specified volume (e.g., 150-200 mm³), mice are randomized to receive treatment with the vehicle control, this compound, or a comparator drug.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Conclusion

Preclinical evidence strongly suggests that this compound can effectively overcome the common mechanisms of resistance to rapalogs by dually inhibiting both mTORC1 and mTORC2. However, the translation of this promising preclinical activity into clinical benefit has been challenging. The ECOG-ACRIN EA2161 trial in rapalog-resistant PNETs did not show any objective responses to this compound, leading to the early termination of the study. Similarly, a phase II study in refractory mRCC showed minimal activity. In contrast, another Phase II study in advanced ccRCC showed a modest improvement in ORR for this compound over everolimus, although the median PFS was identical. These findings underscore the complexity of mTOR signaling and the need for predictive biomarkers to identify patient populations most likely to benefit from dual mTORC1/2 inhibition. Further research is warranted to explore this compound in other tumor types and in combination with other targeted agents.

References

Unveiling the Synergistic Power of Sapanisertib in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical and clinical studies reveals the significant synergistic potential of sapanisertib, a dual mTORC1/mTORC2 inhibitor, when used in combination with other anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy in various combinations, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

This compound, by targeting both the mTORC1 and mTORC2 complexes, offers a more complete blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] This dual inhibition strategy has demonstrated promise in overcoming resistance mechanisms associated with single-agent mTORC1 inhibitors.[2] The findings summarized below highlight the enhanced anti-tumor effects achieved when this compound is combined with chemotherapy, targeted therapies, and other metabolic inhibitors.

Comparative Efficacy of this compound Combination Regimens

The synergistic effects of this compound have been evaluated in combination with several drugs across various cancer types. The following tables summarize key quantitative data from these studies, showcasing the enhanced efficacy of combination therapy.

Combination Cancer Type Key Findings Clinical/Preclinical
This compound + Paclitaxel Bladder CancerStrong synergistic effects observed in preclinical models.[3]Preclinical
Metastatic Urothelial CarcinomaObjective Response Rate (ORR) of 18.2% and a Disease Control Rate (DCR) of 50% in a heavily pretreated patient population.[4]Clinical (Phase II)
This compound + Trametinib Pediatric Low-Grade Glioma50% reduction in tumor cell growth and over 90% reduction in cell proliferation in patient-derived cell lines.[5]Preclinical
GlioblastomaSynergistic effects demonstrated by a Combination Index (CI) less than 1 in neurosphere lines.Preclinical
This compound + Metformin Advanced Solid TumorsDisease Control Rate (DCR) of 63% in patients with mTOR/AKT/PI3K pathway alterations.[6]Clinical (Phase I)
This compound + Ziv-Aflibercept Advanced Solid TumorsDisease Control Rate (DCR) of 78% in heavily pre-treated patients.[7][8]Clinical (Phase I)

Signaling Pathways and Mechanisms of Synergy

The synergistic interactions of this compound with other anticancer agents are rooted in the complementary blockade of key signaling pathways crucial for tumor growth and survival.

This compound and Paclitaxel in Bladder Cancer

This compound enhances the cytotoxic effects of paclitaxel by inhibiting the PI3K/AKT/mTOR pathway, which is frequently activated in bladder cancer and can contribute to chemotherapy resistance.

Sapanisertib_Paclitaxel_Synergy RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT ProteinSynth Protein Synthesis S6K->ProteinSynth FourEBP1->ProteinSynth CellCycle Cell Cycle Progression Apoptosis Apoptosis CellCycle->Apoptosis ProteinSynth->CellCycle This compound This compound This compound->mTORC1 This compound->mTORC2 Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Microtubules->CellCycle

This compound and Paclitaxel Synergy Pathway
This compound and Trametinib in Glioma

In gliomas with activating mutations in the MAPK pathway, the combination of this compound and the MEK inhibitor trametinib leads to a potent dual blockade of the PI3K/AKT/mTOR and MAPK/ERK pathways. This dual inhibition prevents compensatory signaling and leads to a more profound anti-proliferative effect.[5]

Sapanisertib_Trametinib_Synergy cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/ERK Pathway RTK_P RTK PI3K PI3K RTK_P->PI3K AKT AKT PI3K->AKT mTOR mTORC1/2 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->mTOR RTK_M RTK RAS RAS RTK_M->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Trametinib Trametinib Trametinib->MEK

This compound and Trametinib Dual Pathway Inhibition

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, the combination drug, or the combination of both at various ratios. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control. IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined using non-linear regression analysis. The synergy between drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Drugs (Single & Combination) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability, IC50, and CI G->H

MTT Cell Viability Assay Workflow
Western Blot Analysis

Objective: To assess the effect of this compound and its combination partners on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and other relevant signaling pathways.

Protocol:

  • Cell Lysis: Following drug treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-mTOR, phospho-AKT, phospho-S6K, total mTOR, total AKT, total S6K, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control to determine the relative protein expression and phosphorylation levels.[6][11]

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in combination with other drugs on tumor growth in an animal model.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.

  • Drug Administration: The drugs are administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Monitoring: The body weight and overall health of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments. Statistical analysis is performed to determine the significance of the differences between the treatment groups.[9]

Conclusion

The collective evidence from a range of preclinical and clinical studies strongly supports the synergistic potential of this compound when combined with other anticancer agents. The ability of this compound to dually inhibit mTORC1 and mTORC2 provides a robust mechanism to enhance the efficacy of various therapeutic modalities, from traditional chemotherapy to targeted agents. The data presented in this guide underscore the importance of rational combination strategies in cancer therapy and highlight the promise of this compound as a cornerstone of such regimens. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of these combinations in diverse patient populations.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Sapanisertib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental application. The proper disposal of compounds like Sapanisertib, a potent mTORC1/2 inhibitor, is a critical final step, ensuring the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with institutional best practices for investigational drug waste management.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS outlines the known hazards and necessary precautions for handling the compound.

Key Hazards: According to its Safety Data Sheet, this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Due to these hazards, appropriate personal protective equipment must be worn at all times when handling this compound. This includes:

  • Protective gloves

  • Protective clothing

  • Eye protection/face protection[1]

  • In case of dust formation, a dust respirator is recommended.[2]

Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.[1][2]

Quantitative Data Summary

For clarity and ease of reference, the following table summarizes key quantitative and identifying information for this compound.

IdentifierValueReference
CAS Number 1224844-38-5[1]
Purity 99.78%[3]
IC50 (mTOR kinase) 1 nM[3]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound, as an investigational drug, should follow established institutional and regulatory guidelines for hazardous chemical waste. The following steps provide a general framework that should be adapted to specific institutional protocols.

1. Container Selection and Labeling:

  • Select a compatible, leak-proof container for the waste. The choice of container (e.g., glass, plastic) should be based on the physical state of the this compound waste (solid or liquid).[4]

  • Original containers with unused or expired this compound can often be disposed of "as is" without being emptied.[4][5]

  • Affix a "HAZARDOUS WASTE" label to the container. No other labels should be used.[4]

  • Complete the label with the following information:

    • Principal Investigator (PI) name

    • Laboratory location (building and room number)

    • Contact phone number

    • Full chemical name ("this compound") and concentration/percentage. Avoid abbreviations.[4]

2. Waste Accumulation and Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[4]

  • The SAA should be a secure location, such as a locked cabinet or a secondary containment tub, and must be registered with the institution's Environmental Health and Safety (EHS) department.[4]

  • Conduct and document weekly inspections of the waste container and the SAA.[4]

3. Disposal Request and Pickup:

  • When the container is full or the waste is ready for disposal, submit a chemical waste disposal request to your institution's EHS office.[4]

  • EHS will arrange for the pickup of the hazardous waste.[4]

4. Final Disposal Method:

  • This compound waste will be transported by a certified hazardous materials vendor to an Environmental Protection Agency (EPA) permitted incinerator.[4][5] This is the standard and required method for the destruction of investigational drugs.[5][6]

Experimental Protocols

While this document focuses on disposal, it is important to understand the context in which this compound is used. This compound is an inhibitor of mTOR, a key regulator of cell growth and metabolism.[3][7] Its activity is often assessed in preclinical and clinical studies.

In Vitro Proliferation Assay: A common experiment to determine the efficacy of a compound like this compound is a cell proliferation assay.

  • Cancer cell lines (e.g., PC3) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 20.0 µM) for a specified period, typically 48 hours.[7]

  • Cell proliferation is measured using a luminescent reagent such as CellTiter-Glo.[7]

  • The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated using a nonlinear regression model.[7]

Visualizing Key Processes

To further clarify the procedures and the biological context of this compound, the following diagrams are provided.

Sapanisertib_Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_Final Final Disposal Handling Handle with PPE (Gloves, Gown, Eye Protection) Waste_Collection Collect Waste in Compatible Container Handling->Waste_Collection Segregate Labeling Affix 'Hazardous Waste' Label with Full Details Waste_Collection->Labeling Prepare Storage Store in Designated Satellite Accumulation Area (SAA) Labeling->Storage Secure Request Submit Waste Disposal Request to EHS Storage->Request Initiate Disposal Pickup EHS Schedules and Collects Waste Request->Pickup Coordinate Transport Transport by Certified Vendor Pickup->Transport Transfer Incineration Incineration at EPA-Permitted Facility Transport->Incineration Finalize mTOR_Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 Angiogenesis Angiogenesis mTORC1->Angiogenesis mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->mTORC1 This compound->mTORC2 Cell_Growth Cell Growth & Proliferation 4EBP1->Cell_Growth S6K1->Cell_Growth

References

Personal protective equipment for handling Sapanisertib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sapanisertib. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Precautions

This compound is a chemical compound that requires careful handling due to its potential health risks. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to use this substance in a well-ventilated area or within a laboratory fume hood.[2] Avoid the formation of dust and aerosols, and prevent contact with skin, eyes, and clothing.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound.

PPE CategoryEquipment SpecificationPurpose
Eye Protection Safety goggles with side-shields.[1]To protect against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant protective gloves.[1][2]To prevent skin contact which can lead to irritation.[1]
Body Protection Impervious clothing, such as a lab coat.[1]To protect the skin from accidental spills and contamination.[2]
Respiratory Protection A suitable respirator (e.g., NIOSH/MSHA approved dust respirator).[2]To be used to prevent inhalation of dust or aerosols, especially in poorly ventilated areas.[1][2]

Experimental Protocols: Handling and Disposal

Pre-Handling Preparations:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a properly functioning laboratory fume hood is available.[2]

  • PPE Check: Inspect all personal protective equipment for integrity. Don fresh gloves, a clean lab coat, and safety goggles.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station and confirm they are accessible.[1]

  • Spill Kit: Have a chemical spill kit readily available.

Handling this compound:

  • Weighing: If working with the solid form, weigh the required amount in a fume hood to minimize inhalation of dust.

  • Dissolving: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • General Handling: Perform all manipulations of this compound within the fume hood.[2] Avoid any actions that could generate dust or aerosols.[1] Do not eat, drink, or smoke in the handling area.[1]

Post-Handling and Disposal:

  • Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces.[1] Decontaminate the work area.

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.

  • Clothing: Remove any contaminated clothing and wash it before reuse.[1][2]

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

  • Spills: In case of a spill, evacuate the area. Wear full personal protective equipment, including a respirator.[1] Absorb the spill with an inert material and place it in a suitable container for disposal.[2]

Visualized Workflow for Safe Handling of this compound

Sapanisertib_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling start Start: Prepare for this compound Handling risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Inspect and Don PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_check fume_hood_prep Verify Fume Hood Function ppe_check->fume_hood_prep emergency_prep Locate Safety Shower & Eyewash fume_hood_prep->emergency_prep weigh Weigh Solid this compound emergency_prep->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate spill_event Spill or Exposure Occurs experiment->spill_event waste_disposal Dispose of Chemical Waste Properly decontaminate->waste_disposal ppe_removal Remove and Dispose of PPE waste_disposal->ppe_removal wash_hands Wash Hands Thoroughly ppe_removal->wash_hands end_node End: Procedure Complete wash_hands->end_node emergency_procedure Follow Emergency Procedures (First Aid, Spill Cleanup) spill_event->emergency_procedure IMMEDIATE ACTION emergency_procedure->decontaminate After securing area

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.